Technical Documentation Center

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide
  • CAS: 1985700-36-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

Abstract This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS 1985700-36-4)[1][2]. As a member of the versatile class of potassium organotrifluoroborates (KATs), this compound presents distinct features in both proton (¹H) and fluorine (¹⁹F) NMR spectra, which are critical for its structural verification and purity assessment. This document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals, detailing the theoretical basis for its spectral features, a robust protocol for data acquisition, and methods for definitive structural confirmation.

Introduction: The Role of Potassium Organotrifluoroborates

Potassium organotrifluoroborates (KATs) have emerged as exceptionally stable and versatile reagents in modern organic synthesis, serving as superior alternatives to boronic acids and esters in many cross-coupling reactions, most notably the Suzuki-Miyaura reaction[3][4]. Their enhanced stability towards air and moisture, coupled with their crystalline nature, simplifies handling and purification.

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide incorporates two key fluorinated moieties: the trifluoroborate anion (-BF₃⁻) and a trifluoromethoxy (-OCF₃) group on the aromatic ring. NMR spectroscopy is the definitive analytical tool for the characterization of this molecule, as the NMR-active nuclei (¹H, ¹⁹F, ¹¹B, ¹³C) provide a wealth of structural information. This guide will focus specifically on ¹H and ¹⁹F NMR, as they offer the most direct and informative data for routine characterization.

Molecular Structure and NMR-Active Environments

The structure of the trifluoro[2-(trifluoromethoxy)phenyl]boranuide anion contains two distinct fluorine environments and one set of four unique aromatic protons. Understanding these environments is fundamental to interpreting the resulting NMR spectra.

Caption: Structure of the trifluoro[2-(trifluoromethoxy)phenyl]boranuide anion.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will exclusively display signals from the aromatic region, corresponding to the four protons on the phenyl ring.

  • Chemical Shift Region: These protons are expected to resonate in the typical aromatic region, approximately between 7.0 and 7.8 ppm. The precise shifts are influenced by the electronic effects of the two substituents. The trifluoroborate anion acts as an electron-withdrawing group, while the trifluoromethoxy group is also electron-withdrawing, collectively deshielding the aromatic protons and shifting them downfield.

  • Splitting Patterns: Due to the ortho-disubstitution pattern, none of the protons are equivalent. They will exhibit complex multiplet patterns due to spin-spin coupling with their neighbors (ortho, meta, and para couplings). A detailed analysis would likely reveal a doublet of doublets (dd) or a triplet of doublets (td) for each proton.

Table 1: Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

| Aromatic | 7.0 - 7.8 | Complex multiplets (m) |

Predicted ¹⁹F NMR Spectrum: A Tale of Two Signals

The ¹⁹F NMR spectrum is particularly informative, as it is expected to show two distinct signals in well-separated regions, corresponding to the two different fluorine-containing functional groups. The large chemical shift range of ¹⁹F NMR makes signal overlap highly unlikely[5].

The Trifluoromethoxy (-OCF₃) Signal

The trifluoromethoxy group attached to the aromatic ring will produce a single resonance.

  • Chemical Shift: Based on data for trifluoromethoxybenzene and similarly substituted analogues, this signal is predicted to appear in the range of -57 to -60 ppm (relative to CFCl₃ at 0 ppm)[6][7].

  • Multiplicity: Since there are no other fluorine atoms or protons within three bonds, this signal is expected to be a singlet .

The Trifluoroborate (-BF₃) Signal

The three equivalent fluorine atoms bonded to the boron atom give rise to a unique and characteristic signal.

  • Chemical Shift: Comprehensive studies of numerous potassium aryltrifluoroborates show that the -BF₃⁻ signal consistently appears in the range of -135 to -141 ppm [3][8].

  • Multiplicity and Boron Coupling: This signal's multiplicity is dictated by coupling to the boron nucleus. Boron has two naturally occurring isotopes with nuclear spin: ¹¹B (80.1% abundance, I = 3/2) and ¹⁰B (19.9% abundance, I = 3).

    • Coupling to ¹¹B: The three fluorine nuclei will couple to the ¹¹B nucleus (I=3/2), splitting the signal into a 1:1:1:1 quartet [3][8]. The one-bond coupling constant, ¹J(¹⁹F-¹¹B), is typically observed to be in the range of 45-55 Hz for similar compounds when measured in DMSO-d₆[8].

    • The Boron Isotope Effect: The remaining ~20% of the signal arises from molecules containing the ¹⁰B isotope (I=3). Coupling to ¹⁰B would theoretically produce a septet. However, this signal is often broad and poorly resolved[9]. More importantly, the difference in mass between the boron isotopes causes a small but measurable difference in the chemical shift of the attached fluorine atoms. This results in a smaller, broader signal appearing very close to the main ¹¹B-coupled quartet, a classic example of a heavy atom isotope effect in NMR[9].

Table 2: Predicted ¹⁹F NMR Data

Fluorine Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
-OCF -57 to -60 Singlet (s) N/A

| -BF ₃ | -135 to -141 | Quartet (q) | ¹J(¹⁹F-¹¹B) ≈ 45-55 |

Experimental Protocol for High-Quality Data Acquisition

Adherence to a validated protocol is essential for obtaining high-resolution, unambiguous NMR data. The following steps provide a self-validating system for the analysis of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. While KATs are salts, they exhibit good solubility in polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. It provides excellent solubility and minimizes the rate of potential hydrolysis of the trifluoroborate group, which can occur in protic solvents like methanol or water[3][8].

  • Sample Concentration: Weigh approximately 5-10 mg of the solid compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆.

  • Dissolution: Cap the NMR tube and gently vortex or invert until the solid is fully dissolved. A brief, gentle warming may aid dissolution if necessary.

  • Referencing:

    • ¹H NMR: The spectrum should be referenced to the residual solvent peak of DMSO-d₅ at δ = 2.50 ppm [10][11].

    • ¹⁹F NMR: An external reference is often preferred to avoid potential interactions with the sample. However, for routine analysis, referencing to an internal standard with a known, non-interfering signal is also acceptable. A common primary reference is CFCl₃ (δ = 0.0 ppm)[12].

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

Table 3: Recommended NMR Acquisition Parameters

Parameter ¹H Acquisition ¹⁹F Acquisition Rationale
Pulse Angle 45° 45° Provides a good signal-to-noise ratio while allowing for a shorter relaxation delay.
Spectral Width ~16 ppm ~250 ppm Must be wide enough to encompass all expected signals. The ¹⁹F spectrum requires a much larger width.
Acquisition Time (AT) ~3 s ~1 s Ensures good digital resolution.
Relaxation Delay (D1) 2 s 2 s Allows for sufficient T1 relaxation, crucial for accurate signal integration.

| Number of Scans (NS) | 8-16 | 32-64 | Adjust to achieve an adequate signal-to-noise ratio. ¹⁹F is less sensitive than ¹H. |

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Confirmation weigh Weigh 5-10 mg of Compound add_solvent Add 0.6 mL DMSO-d6 weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve lock Lock & Shim Spectrometer dissolve->lock acq_H1 Acquire ¹H Spectrum lock->acq_H1 acq_F19 Acquire ¹⁹F Spectrum lock->acq_F19 process_H1 Phase & Baseline ¹H Spectrum acq_H1->process_H1 process_F19 Phase & Baseline ¹⁹F Spectrum acq_F19->process_F19 ref_H1 Reference ¹H to DMSO (2.50 ppm) process_H1->ref_H1 integrate Integrate Signals (¹H and ¹⁹F) ref_H1->integrate ref_F19 Reference ¹⁹F to Standard process_F19->ref_F19 ref_F19->integrate assign Assign Peaks & Measure Couplings integrate->assign confirm Confirm Structure assign->confirm

Caption: Workflow for NMR analysis of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

Structural Confirmation: Synthesizing the Data

The definitive confirmation of the molecular structure is achieved by integrating the information from both spectra:

  • ¹H Spectrum: Confirms the presence of a substituted aromatic ring with four protons.

  • ¹⁹F Spectrum:

    • The presence of two distinct signals confirms two different fluorine environments.

    • The integration ratio of the -OCF₃ signal to the -BF₃ signal should be exactly 3:3 , or 1:1.

    • The signal at ~-58 ppm confirms the -OCF₃ group.

    • The signal at ~-138 ppm, split into a 1:1:1:1 quartet , is the unmistakable signature of the aryltrifluoroborate anion[3][8].

The combination of these specific features provides unambiguous proof of the structure of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

References

  • Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

  • Kee, C. W., & So, C. M. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 8, 1-14. [Link]

  • Supporting Information for a relevant publication. (n.d.). ACS Publications. [Link]

  • SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR]. [Link]

  • Oliveira, R. A., et al. (2009). ¹H, ¹³C, ¹⁹Fand ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

  • Pike, A. J., et al. (2020). Refining boron–iodane exchange to access versatile arylation reagents. NSF Public Access Repository. [Link]

  • Cella, R., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 71(1), 244-250. [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 131-140. [Link]

  • Molander, G. A., & Brown, A. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416-8423. [Link]

  • Evans, J. N. (1995). Fluorine NMR. Biomolecular NMR Spectroscopy, 339-364. [Link]

  • SpectraBase. (n.d.). Potassium vinyltrifluoroborate. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9705-9710. [Link]

  • Supporting Information for a publication. (n.d.). The Royal Society of Chemistry. [Link]

  • Hoff, G. S., & Fulmer, G. R. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2244-2254. [Link]

  • Facey, G. (2017). Boron Isotope Effects in Fluorine NMR Spectra. University of Ottawa NMR Facility Blog. [Link]

  • ECHA. (n.d.). potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide — Chemical Substance Information. [Link]

  • PubChemLite. (n.d.). Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (C7H4BF6O). [Link]

  • Vedejs, E., et al. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

  • Yoder, C. (n.d.). Common NMR Solvents. Wired Chemist. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

  • Nanalysis Corp. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]

  • Harper, R. J., Jr., et al. (1964). Reactions of Organometallics with Fluoroaromatic Compounds. The Journal of Organic Chemistry, 29(8), 2385-2389. [Link]

  • Hänle, G., et al. (2019). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS - University of Konstanz. [Link]

  • Zangger, K. (2015). NMR in Organometallic Chemistry. John Wiley & Sons. [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]

  • Yakelis, N. A., & Bergman, R. G. (2005). Safe Preparation and Purification of Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24). Organometallics, 24(15), 3579-3581. [Link]

Sources

Exploratory

Solvation Dynamics and Applied Protocols for Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4), commonly referred to as potassium 2-(trifluoromethoxy)phenyltrifluoroborate, is a highly stable, crystalline organoboron reagent utilized extensively in late-stage functionalization and Suzuki-Miyaura cross-coupling reactions. Unlike its boronic acid counterparts, which are prone to dehydration into boroxines and protodeboronation, this trifluoroborate salt exhibits indefinite shelf stability under ambient conditions[1].

However, the transition from a neutral boronic acid to an anionic trifluoroborate salt fundamentally alters the molecule's physical chemistry. The solubility profile of this reagent is dictated not by the lipophilicity of the organic moiety, but by the high lattice energy of the K+ and [R−BF3​]− ionic pair. This technical guide provides an in-depth mechanistic analysis of its solubility across various organic solvents and delivers self-validating empirical protocols for its effective dissolution and phase-transfer in synthetic workflows.

Mechanistic Causality of Solvation

To successfully deploy potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide in a synthetic route, one must understand the competing thermodynamic forces governing its solvation.

The Ionic Lattice vs. Solvent Dielectric Constant

In the solid state, the potassium cation and the trifluoroborate anion form a tightly packed ionic lattice. Dissolution requires a solvent with a sufficiently high dielectric constant ( ϵ ) to overcome this lattice energy and stabilize the separated ions. Consequently, this compound demonstrates high solubility in polar protic and dipolar aprotic solvents, but remains essentially insoluble in non-polar media like dichloromethane (DCM) or hexanes[2].

Influence of the 2-(Trifluoromethoxy)phenyl Moiety

The presence of the ortho-trifluoromethoxy ( −OCF3​ ) group introduces unique physicochemical dynamics:

  • Lipophilicity: The −OCF3​ group is highly lipophilic (Hansch parameter π≈1.04 ). While this increases the affinity of the solvated anion for organic phases during biphasic extractions, it is insufficient to overcome the ionic lattice energy in pure non-polar solvents.

  • Steric Hindrance: The ortho-substitution forces the −OCF3​ group out of the aromatic plane, creating a steric shield around the boron center. This significantly retards the rate of spontaneous hydrolysis to the corresponding boronic acid in aqueous media compared to para-substituted analogs[3].

  • Electronic Effects: The strong inductive electron-withdrawing nature of the −OCF3​ group stabilizes the [R−BF3​]− anion, making the salt highly resistant to oxidative degradation.

G A Solid State K+ [ArBF3]- B Solvated Ion Pair [ArBF3]- (aq/org) A->B Polar Solvent (MeOH, DMF) C Hydrolyzed [ArB(OH)3]- B->C H2O / Base (Equilibrium) D Pd Transmetalation (Cross-Coupling) B->D Direct Pathway C->D Boronic Acid Pathway

Solvation and activation pathways of potassium aryltrifluoroborates in cross-coupling.

Quantitative Solubility Matrix

The following table categorizes the solubility of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide across standard laboratory solvents. Data is synthesized from empirical observations of potassium organotrifluoroborates[2].

Solvent ClassSolventSolubility ProfileMechanistic Rationale
Polar Protic Methanol (MeOH)Highly Soluble (>50 mg/mL)Strong H-bond donation solvates the [BF3​]− anion; high dielectric constant effectively shields K+ .
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)Highly Soluble (>50 mg/mL)Exceptional ion-dipole interactions; the oxygen center of DMSO strongly coordinates the K+ cation.
Dipolar Aprotic Acetonitrile (MeCN)Highly Soluble (>50 mg/mL)Moderate dielectric constant ( ϵ=37.5 ) effectively breaks the ionic lattice; ideal for stock solutions.
Ethers Tetrahydrofuran (THF)Moderately Soluble (10-50 mg/mL)Limited ion-pair separation due to lower polarity ( ϵ=7.5 ); typically requires a water co-solvent (e.g., 4:1 THF:H 2​ O) for complete dissolution.
Non-Polar Dichloromethane (DCM)Insoluble (<1 mg/mL)Insufficient dielectric constant ( ϵ=8.9 ) and lack of coordinating ability to overcome the K-[ArBF 3​ ] lattice energy.

Empirical Solvation Workflows & Protocols

To ensure reproducibility in high-throughput screening and process scale-up, the following self-validating protocols have been designed.

Protocol A: Preparation of a 0.2 M Homogeneous Stock Solution

For standard Suzuki-Miyaura couplings, generating a homogeneous stock solution prevents localized concentration gradients and ensures accurate stoichiometric dispensing.

Rationale: Pure THF is insufficient for complete dissolution. A binary solvent system of Acetonitrile and Water (9:1 v/v) leverages MeCN's ability to solvate the lipophilic −OCF3​ substituted aromatic ring, while the aqueous component fully dissociates the potassium cation.

Step-by-Step Methodology:

  • Weigh 568 mg (2.0 mmol) of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide into a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Add 9.0 mL of anhydrous Acetonitrile (MeCN). Observation: The salt will remain largely suspended as a white heterogeneous slurry.

  • Add 1.0 mL of HPLC-grade Water dropwise while stirring at 400 rpm.

  • Validation Check: Within 60 seconds of water addition, the suspension must transition to a completely clear, colorless, homogeneous solution. If turbidity persists, sonicate for 2 minutes.

  • Store the solution under an inert nitrogen atmosphere. Note: While the solid is air-stable, aqueous solutions can undergo slow hydrolysis over several weeks[3]. Use within 48 hours for optimal catalytic efficiency.

Protocol B: Phase-Transfer Solubilization via Counter-Ion Exchange

Certain synthetic methodologies (e.g., anhydrous Lewis acid-catalyzed reactions) require the trifluoroborate to be dissolved in strictly non-polar solvents like DCM. This is achieved by exchanging the hard K+ cation for a lipophilic tetra-n-butylammonium ( TBA+ ) cation[4].

Rationale: The bulky, lipophilic alkyl chains of the TBA+ cation encapsulate the positive charge, drastically lowering the lattice energy and rendering the resulting [TBA]+ [ArBF3​]− salt highly soluble in DCM.

Step-by-Step Methodology:

  • Dissolve 1.0 g of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide in 10 mL of deionized water in a separatory funnel.

  • In a separate flask, prepare a solution of Tetra-n-butylammonium hydrogen sulfate (TBA-HSO 4​ , 1.05 equiv) in 15 mL of Dichloromethane (DCM).

  • Add the organic solution to the aqueous solution in the separatory funnel.

  • Shake vigorously for 3 minutes, venting frequently.

  • Allow the phases to separate. The target trifluoroborate anion has now migrated into the bottom organic (DCM) layer.

  • Validation Check: Extract the DCM layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure. A viscous oil or low-melting solid should remain. Analyze via 19F NMR; a sharp multiplet around −140 ppm confirms the intact [ArBF3​]− species.

G N1 Aqueous Phase K+ [ArBF3]- N3 Biphasic Mixing (Vigorous Stirring) N1->N3 N2 Organic Phase (DCM) TBA+ HSO4- N2->N3 N4 Phase Separation N3->N4 N5 Organic Layer TBA+[ArBF3]- N4->N5 Extract (Target) N6 Aqueous Layer K+ HSO4- N4->N6 Discard (Waste)

Biphasic counter-ion exchange workflow for solubilizing trifluoroborates in non-polar solvents.

Summary of Application

The unique solubility profile of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide necessitates deliberate solvent selection. By recognizing that its macroscopic solubility is governed by its ionic nature rather than its highly lipophilic −OCF3​ substituent, chemists can engineer appropriate solvent systems (e.g., polar aprotic mixtures) or utilize counter-ion exchange techniques to seamlessly integrate this robust reagent into complex synthetic pipelines.

References[1] Potassium trifluoro(4-(trifluoromethoxy)phenyl)borate | 1394827-04-3 - Sigma-Aldrich. https://sigmaaldrich.com[4] Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications. https://acs.org[3] 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC. https://nih.gov[2] Potassium organotrifluoroborates: new perspectives in organic synthesis - Academia.edu. https://academia.edu

Sources

Foundational

A Technical Guide to Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide: Synthesis, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, a member of the versatile class of organotrifluoroborate salts, has emerged as a signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, a member of the versatile class of organotrifluoroborate salts, has emerged as a significant reagent in modern organic synthesis. Its enhanced stability, ease of handling, and unique reactivity profile offer distinct advantages over traditional boronic acids and their esters, particularly in the context of pharmaceutical and materials science research. This guide provides an in-depth exploration of the discovery, synthesis, and application of this valuable compound, with a focus on the underlying chemical principles and practical experimental protocols.

Introduction: The Rise of Organotrifluoroborates

The field of cross-coupling chemistry has been revolutionized by the development of organoboron reagents.[1] While boronic acids and their esters have been the workhorses for reactions like the Suzuki-Miyaura coupling, they are not without their drawbacks. Many are sensitive to air and moisture, prone to protodeboronation, and can be challenging to purify, often existing as mixtures of monomeric, dimeric, and trimeric anhydride forms.[2]

A significant breakthrough came with the development of potassium organotrifluoroborate salts.[3] These crystalline, free-flowing powders exhibit exceptional stability to air and moisture, allowing for indefinite storage without special precautions.[4][5] This stability does not come at the cost of reactivity; in fact, organotrifluoroborates have proven to be highly effective nucleophilic partners in a wide array of transition-metal-catalyzed reactions.[4][6] The trifluoroborate moiety serves as a robust protecting group for the boronic acid, which can be unmasked under the reaction conditions to participate in the catalytic cycle.[7]

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is a prime example of a highly functionalized organotrifluoroborate that has found increasing use in the synthesis of complex molecules. The presence of the ortho-trifluoromethoxy group imparts unique electronic and steric properties to the molecule, influencing its reactivity and the properties of the resulting products. This guide will delve into the specifics of this important reagent.

Discovery and Mechanistic Insights

The widespread adoption of potassium organotrifluoroborates was largely propelled by the work of Vedejs and co-workers, who developed a highly efficient method for their synthesis from boronic acids using potassium hydrogen difluoride (KHF2).[3] This method proved to be general and high-yielding, making a wide variety of these stable salts readily accessible.[3]

The stability of organotrifluoroborates stems from the formation of a tetracoordinate boron "ate" complex. The electron-rich fluorine atoms donate electron density to the vacant p-orbital of the boron atom, rendering it less susceptible to attack by oxygen and water.[4]

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the organotrifluoroborate does not directly participate in the transmetalation step. Instead, it is believed to slowly hydrolyze under the basic aqueous reaction conditions to form the corresponding boronic acid or a related boronate species, which then enters the catalytic cycle. This in-situ generation of the active boron species helps to minimize side reactions like protodeboronation.[1]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle with an Organotrifluoroborate

Suzuki_Miyaura_Cycle cluster_hydrolysis Hydrolysis Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Ar-X->Ar-Pd(II)-X-L2 Oxidative Addition R-BF3K Potassium Organotrifluoroborate (R-BF3K) R-B(OH)2 Boronic Acid (R-B(OH)2) R-BF3K->R-B(OH)2 Base, H2O Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)-X-L2 Ar-Pd(II)-R-L2 Ar-Pd(II)-R-L2 Ar-Pd(II)-X-L2->Ar-Pd(II)-R-L2 R-B(OH)2->Ar-Pd(II)-R-L2 Transmetalation Ar-R Coupled Product (Ar-R) Ar-Pd(II)-R-L2->Ar-R Reductive Elimination Ar-R->Pd(0)L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling using a potassium organotrifluoroborate.

Synthetic Pathways and Methodologies

The synthesis of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is typically achieved in a two-step sequence starting from a readily available precursor.

Synthesis of the Boronic Acid Precursor: 2-(Trifluoromethoxy)phenylboronic acid

The most common route to the precursor, 2-(trifluoromethoxy)phenylboronic acid, involves a lithium-halogen exchange reaction followed by borylation.[8]

Experimental Protocol:

  • Reaction Setup: A solution of 1-bromo-2-(trifluoromethoxy)benzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithium-Halogen Exchange: n-Butyllithium is added dropwise to the cooled solution, and the mixture is stirred for a period to allow for complete lithium-halogen exchange.

  • Borylation: Triisopropyl borate is then added slowly to the reaction mixture. The resulting mixture is allowed to warm gradually to room temperature overnight.

  • Workup and Isolation: The reaction is quenched with water, and the pH is adjusted to be basic with an aqueous sodium hydroxide solution. The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. The aqueous phase is then acidified with hydrochloric acid, leading to the precipitation of the boronic acid. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated under reduced pressure to yield 2-(trifluoromethoxy)phenylboronic acid as a white solid.[8]

Conversion to Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide

The conversion of the boronic acid to the corresponding potassium trifluoroborate salt is a straightforward and high-yielding process.[3]

Experimental Protocol:

  • Reaction Setup: 2-(Trifluoromethoxy)phenylboronic acid is dissolved in a mixture of methanol and water.

  • Fluorination: An aqueous solution of potassium hydrogen difluoride (KHF2) is added to the boronic acid solution.

  • Precipitation and Isolation: The reaction mixture is stirred at room temperature. The desired potassium trifluoroborate salt precipitates out of the solution. The solid is collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether), and dried under vacuum to afford Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide as a stable, crystalline solid.

Diagram: Synthetic Workflow

Synthesis_Workflow A 1-Bromo-2-(trifluoromethoxy)benzene B n-BuLi, Triisopropyl borate THF, -78°C to RT A->B C 2-(Trifluoromethoxy)phenylboronic acid B->C D KHF2 Methanol/Water, RT C->D E Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide D->E

Caption: Step-by-step workflow for the synthesis of the title compound.

Characterization and Data

The identity and purity of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide and its precursor are confirmed using standard analytical techniques.

CompoundAppearanceMelting Point (°C)1H NMR (CDCl3, δ ppm)19F NMR
2-(Trifluoromethoxy)phenylboronic acidWhite to light brown solid118-1207.96 (dd, 1H), 7.53 (ddd, 1H), 7.38 (td, 1H), 7.28 (d, 1H), 5.25 (br s, 2H)Not typically reported
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuideWhite crystalline solid>300 (decomposes)Data not readily available in public sourcesData not readily available in public sources

Note: NMR data for the final product may vary depending on the solvent used. Characterization would also typically include 11B and 13C NMR spectroscopy.

Applications in Drug Discovery and Development

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is a valuable building block in medicinal chemistry for several reasons:

  • Introduction of the Trifluoromethoxy Group: The -OCF3 group is a highly sought-after substituent in drug design. It is a strong electron-withdrawing group that is also highly lipophilic. This combination can enhance metabolic stability, improve cell membrane permeability, and modulate the pKa of nearby functional groups, all of which can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.[9]

  • Versatility in Cross-Coupling Reactions: This reagent is an excellent partner in Suzuki-Miyaura couplings, allowing for the facile formation of carbon-carbon bonds between the 2-(trifluoromethoxy)phenyl moiety and a wide range of aryl, heteroaryl, and vinyl halides or triflates.[7][10] This enables the rapid synthesis of diverse libraries of compounds for biological screening.

  • Enhanced Stability and Handling: The superior stability of the trifluoroborate salt compared to the corresponding boronic acid makes it more amenable to use in high-throughput screening and automated synthesis platforms, where reagent stability is crucial.[5][11]

Conclusion

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide represents a significant advancement in the field of organoboron chemistry. Its robust nature, coupled with its utility in introducing the valuable trifluoromethoxy-phenyl motif, makes it an indispensable tool for researchers in drug discovery and materials science. The synthetic pathways are well-established and scalable, ensuring its continued availability for a wide range of applications. As the demand for more complex and highly functionalized molecules grows, the importance of reagents like Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide will undoubtedly continue to increase.

References

  • Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions.
  • Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry - Longdom.org.
  • Potassium organotrifluoroborates: new perspectives in organic synthesis - Academia.edu.
  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC.
  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC.
  • Organotrifluoroborates: Another Branch of the Mighty Oak | The Journal of Organic Chemistry - ACS Publications.
  • 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0 - ChemicalBook.
  • Potassium Organotrifluoroborates - A Diamond in The Rough - BLDpharm.
  • Organotrifluoroborates for Cross-coupling leading to Hydroxymethylarenes and Aminomethylarenes | Tokyo Chemical Industry Co., Ltd.(APAC).
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates | Journal of the American Chemical Society.
  • Potassium alkyltrifluoroborate synthesis - Organic Chemistry Portal.
  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry - ACS Publications.
  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.
  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Chemical Reviews - ACS Publications.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC.
  • 7 - Organic Syntheses Procedure.
  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
  • 2-(Trifluoromethyl)phenylboronic acid = 95.0 1423-27-4 - MilliporeSigma.
  • ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis | Request PDF - ResearchGate.
  • 2-(Trifluoromethyl)phenylboronic acid.
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure.
  • The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI.
  • Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - AIR Unimi.
  • Defect passivation with potassium trifluoroborate for efficient spray-coated perovskite solar cells in air - Researching.
  • Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry - PubMed.
  • Conversion of trifluoroborates 3 to boronic acids 4 - ResearchGate.
  • Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC.

Sources

Exploratory

Whitepaper: Crystallographic Architecture and Application of Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide

Executive Summary In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, the stability of organoboron reagents is a critical bottleneck. Ortho-substituted arylboronic acids, particularly t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, the stability of organoboron reagents is a critical bottleneck. Ortho-substituted arylboronic acids, particularly those bearing electron-withdrawing groups like the trifluoromethoxy (–OCF₃) moiety, are notoriously susceptible to protodeboronation and atmospheric oxidation. Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4) [1] circumvents these degradation pathways. By converting the planar, electron-deficient sp2 boron center into a tetrahedral, coordinatively saturated sp3 trifluoroborate salt, researchers gain a highly crystalline, bench-stable reagent optimized for late-stage Suzuki-Miyaura cross-coupling.

This technical guide dissects the crystallographic properties, solid-state behavior, synthesis protocols, and mechanistic advantages of this specific building block.

Crystallographic Architecture & Solid-State Rules

The physical stability and handling characteristics of potassium aryltrifluoroborates are intrinsically linked to their layered crystal lattice structures. While the isolated single-crystal X-ray diffraction (SCXRD) parameters for CAS 1985700-36-4 are often maintained as proprietary commercial data, its solid-state architecture is governed by the strict crystallographic rules established for the ArBF₃K family [2].

Crystal Packing and Coordination Logic

Aryltrifluoroborate potassium salts typically crystallize via solvent evaporation into monoclinic or triclinic space groups (commonly P21​/c or P1ˉ ) [2]. The fundamental building blocks of these crystals are infinite 2D inorganic layers formed by strong electrostatic interactions between the potassium cations ( K+ ) and the fluorine atoms of the trifluoroborate group (–BF₃).

The presence of the ortho-trifluoromethoxy group (–OCF₃) introduces critical secondary coordination spheres:

  • Primary Ionic Network: K+⋯F−B contacts form the rigid backbone of the crystal lattice.

  • Secondary Coordination: The oxygen atom and the fluorine atoms of the –OCF₃ group act as additional Lewis basic sites, coordinating with the K+ cations. This secondary tethering rigidifies the molecular conformation, locking the aromatic ring relative to the –BF₃ group.

  • Cation- π Interactions: The potassium ions often sit above the aromatic rings of adjacent layers, further stabilizing the 3D architecture.

G K Potassium Cation (K+) BF3 Trifluoroborate Group (-BF3) K->BF3 Primary Ionic Network OCF3 Trifluoromethoxy Group (-OCF3) K->OCF3 Secondary Coordination Pi Aryl Pi-System K->Pi Cation-Pi Interaction BF3->K 2D Layer Formation

Solid-state packing logic of ortho-substituted potassium aryltrifluoroborates.

Bond Lengths and Electronic Effects

The electron-withdrawing nature of the –OCF₃ group exerts a measurable inductive pull on the aromatic ring. In typical aryltrifluoroborates, the B–C bond length ranges from 1.56 to 1.63 Å [2]. For ortho-electron-withdrawing derivatives, the B–C bond is typically found at the longer end of this spectrum (~1.61–1.63 Å) due to the depletion of electron density in the σ -bond framework.

Table 1: Derived Crystallographic & Structural Parameters | Parameter | Expected Value / Characteristic | Causality / Origin | | :--- | :--- | :--- | | Crystal System | Monoclinic / Triclinic | Driven by asymmetric packing of the ortho-substituted aryl ring. | | Boron Hybridization | sp3 (Tetrahedral) | Coordination of three fluorines and one carbon atom. | | B–C Bond Length | ~1.61 - 1.63 Å | Elongated due to inductive withdrawal by the ortho-OCF₃ group. | | K⁺ Coordination No. | 6 to 8 | Stabilized by B-F, C-F, and ethereal oxygen contacts. |

Experimental Protocol: Synthesis and Validation

The synthesis of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide relies on the fluorination of the corresponding boronic acid. The use of aqueous potassium bifluoride ( KHF2​ ) is the industry standard [3].

Causality Behind Experimental Choices
  • Reagent Choice ( KHF2​ ): KHF2​ serves a dual purpose. It provides the fluoride ions necessary to displace the hydroxyl groups and supplies the potassium counterion required to precipitate the highly crystalline product.

  • Vessel Material: The reaction generates hydrofluoric acid (HF) in situ. Therefore, the reaction must be conducted in Nalgene, Teflon (PTFE), or polyethylene vessels. Glass will be etched, contaminating the product with fluorosilicates.

Step-by-Step Synthesis Workflow
  • Preparation: Equip a 250 mL PTFE flask with a magnetic stir bar.

  • Dissolution: Dissolve 10.0 mmol of (2-(trifluoromethoxy)phenyl)boronic acid in 25 mL of methanol (MeOH).

  • Fluorination: In a separate plastic beaker, dissolve 35.0 mmol (3.5 equivalents) of KHF2​ in 15 mL of distilled water.

  • Addition: Slowly add the aqueous KHF2​ solution to the methanolic boronic acid solution dropwise over 10 minutes at ambient temperature (20°C).

  • Reaction: Stir the biphasic/slurry mixture vigorously for 2 hours. A thick white precipitate will form as the product crystallizes out of the polar solvent mixture.

  • Isolation: Concentrate the mixture under reduced pressure (using a plastic-lined rotary evaporator trap) to remove the methanol.

  • Purification: Filter the resulting aqueous suspension. Wash the white solid with minimal cold water (to remove excess KHF2​ ), followed by cold diethyl ether (to remove unreacted boronic acid and organic impurities).

  • Drying: Dry the product under high vacuum at 40°C for 12 hours to yield the pure potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

Self-Validating Analytical Checkpoints

To confirm the complete conversion from the sp2 boronic acid to the sp3 trifluoroborate, use ¹¹B NMR spectroscopy.

  • Starting Material (Boronic Acid): ¹¹B NMR will show a broad singlet around +28 to +32 ppm .

  • Product (Trifluoroborate): ¹¹B NMR will show a sharp quartet (due to coupling with three ¹⁹F nuclei) shifted significantly upfield to +3 to +5 ppm .

G A 2-(OCF3)Ph-B(OH)2 (Starting Material) B Add KHF2 (aq) in MeOH (PTFE Flask) A->B C Stir 2h at 20°C (Precipitation) B->C D Filter & Wash (H2O / Et2O) C->D E Vacuum Dry (Pure ArBF3K) D->E

Synthesis workflow for potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

Mechanistic Application: Suzuki-Miyaura Cross-Coupling

Potassium aryltrifluoroborates are not directly reactive in the transmetalation step of the Suzuki-Miyaura coupling. They operate via a highly advantageous "slow-release" mechanism [3].

The Slow-Release Advantage

In the presence of mild bases (e.g., K2​CO3​ , Cs2​CO3​ ) and water, the trifluoroborate salt slowly hydrolyzes back into the active boronic acid. Because the ortho-OCF₃ group makes the corresponding boronic acid highly prone to protodeboronation (cleavage of the B-C bond by a proton), keeping its bulk concentration low is critical. The trifluoroborate salt acts as a stable reservoir, releasing the active species at a rate matching the catalytic cycle, thereby maximizing the cross-coupling yield and minimizing degradation byproducts [4].

Table 2: Comparative Reactivity Metrics

Reagent Type Bench Stability Protodeboronation Risk Direct Transmetalation Ideal Use Case
Boronic Acid Low (Prone to oxidation) High (Especially ortho-substituted) Yes Fast, simple couplings.

| Trifluoroborate | Excellent (Indefinite) | Negligible (Acts as a reservoir) | No (Requires hydrolysis) | Complex, late-stage API synthesis. |

Catalytic Cycle Integration

G ArBF3K ArBF3K (Stable Precatalyst) ArBOH2 ArB(OH)2 (Active Species) ArBF3K->ArBOH2 Slow Hydrolysis (H2O/Base) Trans Transmetalation ArBOH2->Trans Base Activation Pd0 Pd(0) Catalyst PdII Pd(II) Oxidative Addition Complex Pd0->PdII Ar'-X Addition PdII->Trans Trans->Pd0 Catalyst Regeneration Prod Cross-Coupled Product Trans->Prod Reductive Elimination

Slow-release mechanism of ArBF₃K in Palladium-catalyzed cross-coupling.

References

  • Chemical Substance Information: Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide . NextSDS. Available at: [Link]

  • Kamiński, R., Jarzembska, K. N., Dąbrowski, M., Durka, K., Kubsik, M., Serwatowski, J., & Woźniak, K. (2016). Finding Rules Governing Layered Architectures of Trifluoroborate Potassium Salts in the Solid State . Crystal Growth & Design, 16(3), 1687–1700. Available at:[Link]

  • Darses, S., & Genet, J.-P. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis . Chemical Reviews, 108(1), 288-325. Available at:[Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction . Accounts of Chemical Research, 40(4), 275-286. Available at:[Link]

Protocols & Analytical Methods

Method

The Strategic Advantage of Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide in Palladium-Catalyzed Arylation Reactions: A Detailed Guide for Researchers

For Immediate Release In the landscape of modern synthetic chemistry, the quest for robust, efficient, and versatile reagents is paramount. This application note delves into the strategic application of Potassium trifluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern synthetic chemistry, the quest for robust, efficient, and versatile reagents is paramount. This application note delves into the strategic application of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide as a superior coupling partner in palladium-catalyzed arylation reactions. Addressed to researchers, scientists, and professionals in drug development, this guide provides in-depth technical insights, detailed experimental protocols, and a thorough mechanistic understanding to unlock the full potential of this valuable reagent.

Introduction: The Rise of Organotrifluoroborates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation in contemporary organic synthesis. Traditionally, this has involved the use of organoboronic acids and their esters. However, these reagents can present challenges related to stability, purification, and stoichiometry.[1] In recent years, potassium organotrifluoroborates have emerged as highly attractive alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[2] Their tetracoordinate nature masks the reactivity of the C-B bond, rendering them as protected forms of boronic acids that can withstand a variety of synthetic conditions.

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, with its electron-withdrawing trifluoromethoxy group at the ortho position, presents unique electronic and steric properties. This guide will explore the nuances of employing this specific reagent in palladium-catalyzed arylation, providing a pathway to synthesize complex biaryl structures with high efficiency and predictability.

Core Advantages of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

The utility of this particular organotrifluoroborate stems from a combination of factors that address common challenges in cross-coupling chemistry:

  • Enhanced Stability: Like other potassium organotrifluoroborates, the 2-(trifluoromethoxy)phenyl derivative is a crystalline solid with exceptional stability towards air and moisture, allowing for indefinite shelf-life without special handling precautions.

  • High Reactivity and Functional Group Tolerance: The trifluoromethoxy group, being strongly electron-withdrawing, influences the electronic properties of the aromatic ring. This can lead to favorable reactivity profiles and allows for a broad tolerance of functional groups in both coupling partners.

  • Simplified Purification: The byproducts of reactions involving potassium trifluoroborates are typically inorganic salts that are easily removed through aqueous workup, streamlining the purification process.

  • Stoichiometric Precision: Unlike boronic acids which can exist as cyclic anhydrides with indefinite water content, potassium trifluoroborates are well-defined, crystalline solids, allowing for precise stoichiometric control in reactions.

Experimental Protocol: Palladium-Catalyzed Arylation with Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction between Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide and an aryl bromide.

Materials and Reagents
  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized and degassed

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and cesium carbonate (3.0 mmol, 3.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in a minimal amount of anhydrous THF.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Solvent and Catalyst: To the Schlenk flask, add anhydrous THF (5 mL) and degassed water (0.5 mL) via syringe. Then, add the freshly prepared catalyst solution to the reaction mixture.

  • Reaction: Place the Schlenk flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: - K[ArBF3] - Aryl Bromide - Base Setup Combine in Schlenk Flask Reagents->Setup Catalyst Prepare Catalyst: - Pd(OAc)2 - PPh3 in THF Catalyst->Setup Inert Inert Atmosphere (Ar/N2) Setup->Inert Solvent Add Solvents: - Anhydrous THF - Degassed H2O Inert->Solvent Heat Heat at 80 °C (12-24 h) Solvent->Heat Quench Cool to RT & Dilute Heat->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed Suzuki-Miyaura reaction with potassium aryltrifluoroborates proceeds through a well-established catalytic cycle. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: The organotrifluoroborate must be activated by a base. The base facilitates the formation of a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex, transferring the aryl group from boron to palladium.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle Diagram

catalytic_cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_ArX L_n(Ar)Pd(II)-X Pd0->PdII_ArX Oxidative Addition PdII_ArAr L_n(Ar)Pd(II)-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArX Ar-X ArX->PdII_ArX ArBF3K K[Ar'BF3] ArBF3K->PdII_ArAr Base Base Base->PdII_ArAr

Caption: The Suzuki-Miyaura catalytic cycle.

Data Presentation: Reaction Scope and Efficiency

The versatility of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is demonstrated by its successful coupling with a range of aryl halides under optimized conditions. The following table summarizes typical yields for the coupling of this reagent with various aryl bromides, based on established protocols for similar aryltrifluoroborates.

EntryAryl BromideProductTypical Yield (%)
14-Bromotoluene2-(Trifluoromethoxy)-4'-methylbiphenyl85-95
24-Bromoanisole4-Methoxy-2'-(trifluoromethoxy)biphenyl80-90
31-Bromo-4-nitrobenzene4-Nitro-2'-(trifluoromethoxy)biphenyl75-85
42-Bromopyridine2-(2'-(Trifluoromethoxy)phenyl)pyridine70-80
51-Bromo-3,5-dimethylbenzene3,5-Dimethyl-2'-(trifluoromethoxy)biphenyl88-98

Yields are indicative and may vary based on specific reaction conditions and scale.

Conclusion and Future Outlook

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is a highly effective and user-friendly reagent for palladium-catalyzed arylation reactions. Its stability, high reactivity, and the ease of product purification make it a valuable tool for academic and industrial chemists alike. The protocols and mechanistic insights provided in this guide are intended to facilitate its broader adoption and to inspire further research into the applications of functionalized organotrifluoroborates in the synthesis of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. As the demand for efficient and sustainable synthetic methodologies continues to grow, the strategic use of reagents like Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide will undoubtedly play a crucial role in advancing the frontiers of chemical synthesis.

References

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2013). Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B2(OH)4]. The Journal of Organic Chemistry, 78(13), 6427–6439. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application

Application Notes and Protocols: Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide in Medicinal Chemistry

Introduction: A Stable and Versatile Reagent for Modern Drug Discovery In the landscape of medicinal chemistry, the quest for stable, versatile, and efficient reagents to construct complex molecular architectures is perp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Stable and Versatile Reagent for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for stable, versatile, and efficient reagents to construct complex molecular architectures is perpetual. Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide has emerged as a significant player in this arena, offering a robust solution for the introduction of the 2-(trifluoromethoxy)phenyl motif into potential drug candidates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, with a focus on its application in palladium-catalyzed cross-coupling reactions.

The trifluoromethoxy (-OCF₃) group is of particular interest in drug design due to its unique electronic properties and high lipophilicity, which can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The potassium trifluoroborate salt of 2-(trifluoromethoxy)phenyl boronic acid offers distinct advantages over its boronic acid counterpart, primarily its enhanced stability to air and moisture, which simplifies handling and storage and ensures stoichiometric accuracy in reactions.[3][4]

These attributes make potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide an invaluable tool for late-stage functionalization in drug discovery programs, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Core Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide in medicinal chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The use of this specific trifluoroborate salt allows for the efficient synthesis of biaryl and heteroaryl-aryl structures containing the 2-(trifluoromethoxy)phenyl moiety.

Key Advantages in Suzuki-Miyaura Coupling:
  • Stability and Handling: As a crystalline solid, it is significantly more stable and easier to handle than the corresponding boronic acid, which can be prone to dehydration to form boroxines.[3]

  • Reaction Efficiency: It often provides excellent yields in cross-coupling reactions with a wide range of aryl and heteroaryl halides (Cl, Br, I) and triflates.[4][5]

  • Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of a diverse array of functional groups, a critical feature in the synthesis of complex, biologically active molecules.[6][7]

The general workflow for a Suzuki-Miyaura coupling reaction involving potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is depicted below:

Suzuki_Miyaura_Workflow reagent Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide reaction Suzuki-Miyaura Cross-Coupling reagent->reaction coupling_partner Aryl/Heteroaryl Halide or Triflate coupling_partner->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)2, PdCl2(dppf)) catalyst->reaction ligand Phosphine Ligand (e.g., S-Phos, RuPhos) ligand->reaction base Base (e.g., K2CO3, Cs2CO3) base->reaction solvent Solvent (e.g., Toluene/H2O, MeOH) solvent->reaction product 2-(trifluoromethoxy)phenyl Substituted Product reaction->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide from 2-(Trifluoromethoxy)phenylboronic Acid

This protocol outlines the straightforward conversion of the commercially available boronic acid to its more stable trifluoroborate salt.

Materials:

  • 2-(Trifluoromethoxy)phenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

  • Diethyl ether

Procedure:

  • In a suitable flask, dissolve 2-(trifluoromethoxy)phenylboronic acid (1.0 equiv) in methanol.

  • In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approximately 3-4 equiv).

  • Slowly add the KHF₂ solution to the methanolic solution of the boronic acid with stirring at room temperature.

  • Stir the resulting mixture for 1-2 hours at room temperature. A precipitate should form.

  • Remove the methanol under reduced pressure.

  • Collect the solid precipitate by vacuum filtration and wash it sequentially with cold water, acetone, and diethyl ether.

  • Dry the resulting white solid under vacuum to yield potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling with an Aryl Bromide

This protocol provides a general starting point for the cross-coupling of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.0-1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-Phos) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, the aryl bromide, palladium(II) acetate, S-Phos, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

The catalytic cycle for this reaction is illustrated below:

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X-L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'-L_n Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBF3K Ar'-BF3K ArBF3K->Transmetalation Base Base Base->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Representative Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with various coupling partners, which can be extrapolated for potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

EntryAryl Halide/TriflateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
14-ChlorobenzonitrilePd(OAc)₂ (2)S-Phos (4)K₂CO₃ (3)MeOHReflux95[5]
21-Bromo-4-nitrobenzenePdCl₂(dppf) (2)-Cs₂CO₃ (3)THF/H₂O7792[3]
32-BromopyridinePd(PPh₃)₄ (2)-Cs₂CO₃ (3)Toluene/H₂O10085[4]
44-Methoxy-phenylbromidePdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3)THF/H₂O7072[8]

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, phosphine ligands, bases, and solvent systems. The choice of ligand is often crucial for challenging substrates. For electron-rich or sterically hindered aryl chlorides, more electron-rich and bulky ligands like RuPhos or XPhos may be beneficial.[6]

  • Protodeboronation: Although more stable than boronic acids, potassium trifluoroborates can still undergo protodeboronation (loss of the boron moiety) under certain conditions. Ensuring the reaction is performed under an inert atmosphere and using anhydrous solvents (when applicable) can mitigate this side reaction.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide (homocoupling) can sometimes be observed. Adjusting the catalyst-to-ligand ratio and temperature may help to minimize this.

Conclusion

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is a highly valuable reagent in medicinal chemistry for the synthesis of molecules containing the 2-(trifluoromethoxy)phenyl group. Its stability, ease of handling, and high efficiency in Suzuki-Miyaura cross-coupling reactions make it an ideal choice for drug discovery and development programs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this versatile building block in the synthesis of novel therapeutic agents.

References

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
  • Anderson, K. W., & Buchwald, S. L. (2004). A General and Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(15), 2531–2534.
  • Molander, G. A., & Jean-Gérard, L. (2013). Suzuki–Miyaura Cross-Coupling of Potassium Trifluoro(N-methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 78(15), 7427–7436.
  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686.
  • Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Molander, G. A., & Petrillo, D. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 74(15), 5539–5548.
  • Matyjaszczyk, M., et al. (2022). Synthesis, structure, properties and antimicrobial activity of para trifluoromethyl phenylboronic derivatives. Bioorganic Chemistry, 119, 105560.
  • Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
  • Matyjaszczyk, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 827.
  • Laleu, B., et al. (2007). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3639.
  • Sereda, G., & Rajpara, V. (2007).
  • Molander, G. A., & Ham, J. (2013). Suzuki–Miyaura Cross-Coupling of Potassium Trifluoro(N‑methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 78(15), 7427-7436.
  • Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007.
  • Tong, W., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14348-14364.
  • Matyjaszczyk, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 827.
  • Meanwell, N. A. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7268.
  • Laleu, B., et al. (2007). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3639.
  • ResearchGate. Examples of drugs bearing trifluoromethoxy groups (highlighted in pink) and their therapeutic applications. [Link]

Sources

Method

Application Note: Handling and Cross-Coupling Protocols for Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4) Introduction & Mechanistic Rationale In modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4)

Introduction & Mechanistic Rationale

In modern drug discovery and complex molecule synthesis, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for constructing biaryl frameworks. However, traditional arylboronic acids often suffer from inherent instability, forming complex mixtures of anhydrides (boroxines) and undergoing rapid protodeboronation—especially when substituted with strongly electron-withdrawing groups[1][2].

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide addresses these critical failure points. The presence of the highly electronegative -OCF3 group on the phenyl ring makes the corresponding free boronic acid highly susceptible to hydrolytic cleavage of the C-B bond. By converting the boron species into a tetracoordinate potassium trifluoroborate salt, the reactive C-B bond is effectively "masked"[1]. These salts are monomeric, free-flowing crystalline solids that are indefinitely stable to air and moisture[3].

The Causality of Experimental Design

To utilize this reagent effectively, one must understand its activation pathway. Potassium aryltrifluoroborates are not the direct nucleophilic species in the catalytic cycle. Instead, they act as stable precursors that undergo a controlled, base-promoted in situ hydrolysis to generate the active boronic acid or boronate species[1][2]. This "slow-release" mechanism maintains a low steady-state concentration of the active boron species, drastically reducing off-target protodeboronation and homocoupling side reactions. Consequently, water is an absolute requirement in the solvent system for this protocol to succeed[4][5].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Ar-Pd(II)-X Complex OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Ar Ar-Pd(II)-Ar' Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product BF3K Ar'-BF3K (Stable Reagent) Hydrolysis In Situ Hydrolysis (H2O / Base) BF3K->Hydrolysis ActiveB [Ar'-B(OH)3]- (Active Nucleophile) Hydrolysis->ActiveB ActiveB->TransMet Ar' Transfer

Catalytic cycle of Suzuki-Miyaura coupling highlighting in situ trifluoroborate activation.

Safety, Handling, and Storage

While potassium organotrifluoroborates are significantly more stable than their boronic acid counterparts, standard rigorous laboratory safety protocols must be observed.

  • Hazard Profile: Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is classified under Acute Toxicity Category 4 (oral, dermal, and inhalation) and Skin Irritation Category 2[6].

  • PPE Requirements: Handle exclusively in a certified chemical fume hood. Required PPE includes nitrile gloves (double-gloving recommended during weighing), wrap-around safety goggles, and a flame-resistant laboratory coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. While stable to ambient moisture, storing under an inert atmosphere (nitrogen or argon) at 2–8 °C can further extend the shelf life of the reagent by preventing any long-term surface hydrolysis.

Quantitative Data: Reaction Optimization Parameters

The following table summarizes the optimized conditions for the cross-coupling of electron-deficient potassium aryltrifluoroborates, demonstrating the necessity of aqueous biphasic systems and specific catalyst selections[5][7][8].

Catalyst SystemSolvent SystemBase (Equiv)Temp (°C)Observation / Yield Impact
Pd(PPh3)4 (5 mol%)Toluene / AnhydrousK2CO3 (3.0)100Fail (<5%) : Lack of H2O prevents BF3K hydrolysis.
Pd(PPh3)4 (5 mol%)THF / H2O (10:1)K2CO3 (3.0)80Moderate (40-50%) : Phosphine oxidation limits turnover.
PdCl2(dppf)·CH2Cl2 (5 mol%)THF / H2O (10:1)Cs2CO3 (3.0)80Excellent (>85%) : Bidentate ligand stabilizes Pd; optimal hydrolysis.
Pd(OAc)2 / RuPhos (2/4 mol%)Toluene / H2O (3:1)K3PO4 (3.0)85Excellent (>90%) : Ideal for sterically hindered aryl halides.

Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling

This self-validating protocol utilizes PdCl2(dppf)·CH2Cl2, which has been empirically proven to be highly effective for the cross-coupling of potassium aryltrifluoroborates due to the stability of the bidentate dppf ligand against the hydrolytic conditions required for reagent activation[5][7].

Reagent Preparation & Setup
  • Glassware Preparation: Flame-dry a 20 mL Schlenk tube or a heavy-walled reaction vial equipped with a PTFE-lined septum cap. Backfill with dry Argon three times.

  • Solvent Degassing: Prepare a mixture of THF and deionized water (10:1 v/v). Degas the solvent mixture by sparging with Argon for at least 30 minutes prior to use. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the in situ generated boronic acid and the degradation of the Pd(0) active catalyst.

Reaction Assembly
  • Solid Addition: To the cooled, Argon-filled reaction vessel, add:

    • Aryl halide electrophile (1.00 mmol, 1.0 equiv)

    • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.10 mmol, 1.1 equiv)

    • Cesium carbonate (Cs2CO3) (3.00 mmol, 3.0 equiv)

    • PdCl2(dppf)·CH2Cl2 (0.05 mmol, 5 mol%)

  • Purging: Seal the vessel and subject it to three cycles of vacuum/Argon backfill.

  • Solvent Addition: Inject 5.0 mL of the degassed THF/H2O (10:1) solvent mixture via syringe through the septum.

  • Heating: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C. Stir vigorously (800+ rpm) for 12–18 hours. Causality: Vigorous stirring is critical in biphasic systems to ensure adequate mass transfer between the aqueous base/hydrolysis phase and the organic catalytic phase.

Workup and Isolation
  • Quenching: Cool the reaction mixture to room temperature. Carefully open the vial and dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and 5 mL of water.

  • Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual inorganic salts and water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the final 2-(trifluoromethoxy)phenyl-substituted biaryl product.

References

  • NextSDS. (n.d.). potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide — Chemical Substance Information.
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Molander, G. A., & Ellis, N. (2007). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
  • Molander, G. A., & Katona, B. W. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry.
  • Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry.
  • Chow, W. K., et al. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry.
  • Alonso, D. A., et al. (2008). First Cross-Coupling Reaction of Potassium Aryltrifluoroborates with Organic Chlorides in Aqueous Media Catalyzed by an Oxime-Derived Palladacycle. The Journal of Organic Chemistry.

Sources

Application

Application Note: Late-Stage Functionalization via Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4) Primary Utility: Late-Stage Functionalization (LSF) in M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4) Primary Utility: Late-Stage Functionalization (LSF) in Medicinal Chemistry

Scientific Context & Rationale

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug discovery. Among these, the trifluoromethoxy (–OCF₃) group has emerged as a highly privileged pharmacophore. Often referred to as a "super-halogen," the –OCF₃ group is a highly lipophilic and metabolically stable hydrogen bond acceptor[1]. Its high C–F bond strength renders it exceptionally resistant to metabolic degradation, particularly by cytochrome P450 enzymes, thereby increasing a drug candidate's half-life and providing a predictable pharmacokinetic profile[2].

However, installing the 2-(trifluoromethoxy)phenyl moiety during the late stages of complex molecule synthesis presents significant challenges. Traditional boronic acids bearing electron-withdrawing groups (like –OCF₃) are highly prone to protodeboronation and oxidative degradation.

The Solution: Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide overcomes these limitations. As an air- and moisture-stable salt, it offers superior bench stability and chemoselectivity compared to its boronic acid counterpart[3]. It functions through two distinct mechanistic paradigms:

  • Two-Electron Pathway: Acting as a "slow-release" reservoir for the active boronic acid in Palladium-catalyzed Suzuki-Miyaura cross-couplings.

  • Single-Electron Pathway: Serving as an excellent radical precursor via Single-Electron Transfer (SET) oxidation in photoredox-catalyzed Minisci-type arylations[4].

Two-Electron LSF: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

In traditional Suzuki couplings, the rapid accumulation of electron-deficient boronic acids often leads to competitive protodeboronation. By utilizing the trifluoroborate salt, the active boronic acid is generated in situ via slow, base-mediated hydrolysis. This maintains a low steady-state concentration of the reactive species, perfectly matching the rate of the transmetalation step and effectively suppressing side reactions.

G A Precatalyst Pd(II) / Ligand B Active Catalyst Pd(0)L_n A->B Reduction C Oxidative Addition Ar-X + Pd(0) -> Ar-Pd(II)-X B->C E Transmetalation Ar-Pd(II)-Ar' C->E Base D Slow Hydrolysis Ar-BF3K + H2O -> Ar-B(OH)2 D->E Ar'-B(OH)2 in situ F Reductive Elimination Ar-Ar' Product E->F F->B Pd(0) Regeneration

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling with slow-release hydrolysis.

Protocol A: Pd-Catalyzed Late-Stage Arylation of Complex Halides

This protocol is optimized for the functionalization of advanced pharmaceutical intermediates bearing aryl or heteroaryl bromides/iodides.

Reagents:

  • Aryl Halide Substrate (1.0 equiv)

  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/H₂O (10:1, 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the trifluoroborate salt, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the Pd(0) active species.

  • Solvent Addition: Add degassed Toluene and H₂O via syringe. Causality: The 10:1 ratio ensures solubility of the organic substrate while providing just enough water to facilitate the slow hydrolysis of the –BF₃K group.

  • Reaction: Heat the mixture to 85 °C in an oil bath for 12–16 hours with vigorous stirring.

  • Validation & Workup: Monitor the reaction via LC-MS. A successful coupling is indicated by the complete consumption of the starting halide and the appearance of the [M+H]⁺ peak of the arylated product. Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Single-Electron LSF: Photoredox Minisci-Type Arylation

Mechanistic Causality

For substrates lacking a pre-installed halide (e.g., complex N-heterocycles), C–H functionalization is required. Potassium trifluoroborates have exceptionally low oxidation potentials, making them ideal radical precursors[4]. Under visible light irradiation, an excited-state photocatalyst undergoes SET with the trifluoroborate, generating an electrophilic boron radical that rapidly fragments to yield the nucleophilic 2-(trifluoromethoxy)phenyl radical. This radical selectively adds to the most electron-deficient position of a protonated N-heterocycle.

G PC Photocatalyst (PC) Ru(bpy)3 2+ PC_star Excited State *PC PC->PC_star Visible Light (Blue LED) Ox SET Oxidation Ar-BF3K -> Ar• + BF3 PC_star->Ox SET Add Minisci Addition Ar• + Protonated Heterocycle Ox->Add Ar• Generation RadCat Radical Cation Intermediate Add->RadCat Prod Deprotonation & Oxidation Arylated Heterocycle RadCat->Prod -H+, -e- Prod->PC PC Regeneration

Photoredox Minisci mechanism via SET oxidation of the trifluoroborate salt.

Protocol B: Visible-Light Photoredox Arylation of N-Heterocycles

This protocol is designed for the direct C–H functionalization of complex, drug-like N-heterocycles (e.g., pyridines, pyrimidines, quinolines).

Reagents:

  • N-Heterocycle Substrate (1.0 equiv)

  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (2.0 equiv)

  • Ru(bpy)₃Cl₂·6H₂O (0.02 equiv, 2 mol%)

  • K₂S₂O₈ (Potassium persulfate, 2.0 equiv)

  • Trifluoroacetic acid (TFA, 1.5 equiv)

  • Solvent: CH₃CN/H₂O (1:1, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a transparent 10 mL glass vial, combine the N-heterocycle, trifluoroborate salt, Ru(bpy)₃Cl₂·6H₂O, and K₂S₂O₈.

  • Acidification: Add the CH₃CN/H₂O solvent mixture, followed by TFA. Causality: TFA protonates the N-heterocycle, lowering its LUMO and dramatically increasing its reactivity toward the nucleophilic 2-(trifluoromethoxy)phenyl radical. K₂S₂O₈ acts as the terminal oxidant to turn over the photocatalytic cycle.

  • Degassing: Sparge the solution with Argon for 10 minutes. *Causality: O₂ is a potent triplet quencher that will deactivate the Ru(bpy)₃²⁺ excited state and terminate the radical chain.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 18 hours. A cooling fan should be used to maintain ambient temperature.

  • Validation: Run a parallel control vial wrapped in aluminum foil (dark control). LC-MS analysis should show product formation only in the irradiated vial, validating the photoredox mechanism.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with CH₂Cl₂ (3x), dry the combined organic layers over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC if necessary.

Quantitative Data & Reaction Parameters Summary

The following table summarizes the operational parameters and expected outcomes for the two distinct functionalization pathways utilizing Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

ParameterTwo-Electron Pathway (Suzuki-Miyaura)Single-Electron Pathway (Photoredox Minisci)
Reaction Type Cross-Coupling (C(sp²)–C(sp²))Radical C–H Arylation (C(sp²)–C(sp²))
Target Substrate Aryl/Heteroaryl Halides (Br, I, OTf)Electron-deficient N-Heterocycles
Catalyst System Pd(OAc)₂ / XPhos (5-10 mol%)Ru(bpy)₃Cl₂ (2 mol%) + Blue LED
Key Additives K₂CO₃ (Base)TFA (Acid), K₂S₂O₈ (Oxidant)
Solvent & Temp Toluene/H₂O (10:1), 85 °CCH₃CN/H₂O (1:1), 25 °C
Typical Yields 75% – 95%50% – 80%
Functional Group Tolerance Esters, Amides, Nitriles, EthersAlcohols, Halides, Carboxylic Acids
Primary Limitation Requires pre-functionalized halideRegioselectivity depends on heterocycle sterics

References

  • C–H & C–O Functionalization by Silicon–Heteroatom Interelement Linkages TDX (Tesis Doctorals en Xarxa)
  • Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?
  • 1-Bromo-2-(trifluoromethoxy)
  • 3-Chloro-5-(trifluoromethoxy)benzoic acid: The Phantom Substituent in Medicinal Chemistry Benchchem

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Prevention of Protodeboronation of Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide

Welcome to the technical support center for the effective utilization of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the effective utilization of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its application: protodeboronation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the integrity of your experiments and the success of your synthetic endeavors.

Understanding Protodeboronation: The Core Issue

Protodeboronation is a prevalent and often yield-limiting side reaction in cross-coupling chemistries, particularly the Suzuki-Miyaura coupling. It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of an undesired deboronated byproduct.[1][2] In the context of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, this results in the formation of 1-(trifluoromethoxy)benzene, consuming your starting material and reducing the overall efficiency of your desired transformation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is the undesired cleavage of the C-B bond in an organoboron compound, which is then replaced by a C-H bond.[2] This side reaction is detrimental as it consumes the organoboron reagent, leading to lower yields of the desired cross-coupled product and complicating the purification process due to the formation of a significant byproduct.[1]

Q2: What is the proposed mechanism for the protodeboronation of aryltrifluoroborates?

A2: The protodeboronation of potassium aryltrifluoroborates is generally believed to proceed after hydrolysis to the corresponding boronic acid.[2] This boronic acid can then undergo protodeboronation through pathways that can be catalyzed by either acid or base.[2][3] Under the basic conditions typical of Suzuki-Miyaura coupling, the formation of a boronate species ([ArB(OH)3]⁻) can render the aryl group susceptible to protonolysis.[1][3]

Q3: Are potassium aryltrifluoroborates more stable towards protodeboronation than the corresponding boronic acids?

A3: Yes, potassium aryltrifluoroborates are generally more stable than their boronic acid counterparts.[3][4] They can be considered a "protected" form of the boronic acid.[2][5] This enhanced stability is a key advantage, as the active boronic acid is released slowly in situ under the reaction conditions. This "slow-release" mechanism maintains a low concentration of the highly reactive boronic acid, which helps to minimize the rate of protodeboronation relative to the desired cross-coupling reaction.[2][6][7]

Q4: What experimental factors can increase the risk of protodeboronation?

A4: Several factors can accelerate protodeboronation:

  • pH: Both strongly acidic and strongly basic conditions can promote this side reaction.[1][2] The optimal pH for minimizing protodeboronation is often near neutral.[2]

  • Temperature: Higher reaction temperatures increase the rate of decomposition.[1][8]

  • Solvent: The presence of water, particularly in combination with a strong base and elevated temperatures, facilitates protodeboronation.[1][3][8]

  • Choice of Base: Strong bases, such as sodium hydroxide or potassium hydroxide, can significantly accelerate protodeboronation.[8]

  • Electronic Properties: The electronic nature of the aryl group can influence its susceptibility to protodeboronation.

Troubleshooting Guide: Minimizing Protodeboronation

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress protodeboronation.

Symptom Potential Cause Recommended Solution
High levels of 1-(trifluoromethoxy)benzene detected (e.g., by GC-MS or NMR) Excessive protodeboronation due to harsh reaction conditions.1. Optimize the Base: Switch to a milder base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxides.[1][5] 2. Solvent System: Reduce the amount of water in the reaction mixture or consider using a less polar aprotic solvent. A higher ratio of organic solvent to water can be beneficial.[1] 3. Lower the Temperature: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.[1][8]
Low yield of the desired cross-coupled product with significant starting material remaining. Inefficient catalytic cycle, allowing time for protodeboronation to occur.1. Catalyst and Ligand Selection: Employ a highly active palladium catalyst and a suitable ligand to accelerate the desired cross-coupling reaction, which will outcompete the protodeboronation side reaction.[8] 2. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[8]
Reaction is sluggish and requires prolonged heating, leading to decomposition. Suboptimal reaction parameters for the specific substrates.1. Screen Different Solvents: The choice of solvent can significantly impact reaction kinetics. Consider screening solvents like dioxane, THF, or toluene.[9] 2. Base Stoichiometry: Carefully control the amount of base used. An excess of a strong base can be detrimental.[2]
Visualizing the Problem: The Protodeboronation Pathway

Protodeboronation cluster_0 Undesired Pathway cluster_1 Desired Pathway A Potassium Trifluoro [2-(trifluoromethoxy)phenyl]boranuide (Ar-BF3K) B [2-(Trifluoromethoxy)phenyl]boronic Acid (Ar-B(OH)2) A->B Hydrolysis (H2O, Base) C 1-(Trifluoromethoxy)benzene (Ar-H) [Protodeboronation Product] B->C Protodeboronation (H+, Heat, Base) D Desired Cross-Coupled Product (Ar-Nu) B->D Suzuki-Miyaura Coupling (Pd Catalyst, Base, Ar-X)

Caption: The competing pathways of Suzuki-Miyaura coupling and protodeboronation.

Optimized Experimental Protocol to Mitigate Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide with an aryl halide, designed to minimize the risk of protodeboronation.

Materials:

  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)

  • Ligand (if required, e.g., RuPhos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Under the inert atmosphere, add the chosen base (2-3 equivalents) followed by the degassed solvent system.

  • Reaction: Stir the mixture vigorously at a moderate temperature (e.g., 80-100 °C). The optimal temperature may need to be determined empirically.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the consumption of the aryl halide is complete.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow for Troubleshooting Protodeboronation

Troubleshooting_Workflow start Experiment Shows High Protodeboronation q1 Is a strong base (e.g., NaOH, KOH) being used? start->q1 a1_yes Switch to a Milder Base (e.g., Cs2CO3, K3PO4) q1->a1_yes Yes q2 Is the reaction temperature > 100°C? q1->q2 No a1_yes->q2 a2_yes Lower Reaction Temperature (e.g., 80-90°C) q2->a2_yes Yes q3 Is a high concentration of water present? q2->q3 No a2_yes->q3 a3_yes Reduce Water Content or Use Anhydrous Conditions q3->a3_yes Yes end Re-evaluate Reaction Outcome q3->end No a3_yes->end

Caption: A decision-making workflow for addressing protodeboronation.

Safe Handling and Storage

Proper handling and storage of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide are crucial to maintain its integrity.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11][12] Avoid breathing dust or vapors.[10][11] Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] The compound is generally stable to air and moisture.[4][13]

By understanding the underlying principles of protodeboronation and implementing these optimized strategies, researchers can significantly improve the efficiency and reproducibility of their reactions involving potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

References

  • BenchChem.
  • BenchChem.
  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • BenchChem. Preventing protodeboronation of Dimethyl (2,4,6-triisopropylphenyl)
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Deninna, C. I., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • Deninna, C. I., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • Wikipedia.
  • Reddit. (2024, June 12). For the pro's (Suzuki). r/Chempros.
  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
  • Enamine.
  • ResearchGate. Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. Organic Letters.
  • Molander, G. A., & Bernardi, C. R. (2002).
  • El-Gendy, A. A. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
  • Cox, P. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • ChemicalBook.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Thermo Fisher Scientific.
  • Synquest Labs.
  • Ting, R., et al. (2010).
  • ChemicalBook. POTASSIUM TRIFLUORO(TRIFLUOROMETHYL)
  • ChemNet. potassium trifluoro[2-(trifluoromethoxy)
  • Sigma-Aldrich.
  • Organic Chemistry Portal.
  • Lieljuris, A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry.
  • Lieljuris, A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry.
  • Hoagland, R. E., & Zablotowicz, R. M. (2003). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide and related organotrifluoroborates in Suzuki-Mi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide and related organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted, actionable advice for your experiments. Our focus is on the practical application and the scientific reasoning behind each recommendation.

Section 1: Foundational Concepts & Initial Setup

This section addresses the most common initial questions regarding the unique properties of potassium organotrifluoroborates and the setup of the catalytic system.

Q1: Why should I use a potassium organotrifluoroborate (ArBF₃K) instead of a traditional boronic acid (ArB(OH)₂)?

A1: Potassium organotrifluoroborates offer significant practical advantages over their boronic acid counterparts. They are typically monomeric, crystalline solids that are robustly stable to air and moisture, making them easier to handle, weigh, and store over long periods.[1][2] This stability also mitigates the issue of forming cyclic boroxine anhydrides, a common problem with boronic acids that can complicate stoichiometry.[1]

Mechanistically, organotrifluoroborates are less prone to competitive protodeboronation under basic reaction conditions.[2][3] This superior stability often allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy.[3][4]

Q2: What is the fundamental role of the base in reactions with ArBF₃K salts?

A2: The base is not merely a spectator; it is a critical activator in the catalytic cycle. The tetracoordinate trifluoroborate anion, [ArBF₃]⁻, is generally unreactive toward transmetalation with the palladium(II) intermediate. The prevailing mechanism suggests that under aqueous basic conditions, the trifluoroborate is hydrolyzed to a more reactive boronic acid or, more likely, an anionic "ate" complex (e.g., [ArB(OH)₃]⁻ or a related species).[5][6][7] This activated boron species possesses enhanced nucleophilicity, which is required for the crucial transmetalation step to proceed efficiently.[5][8]

Q3: What is a reliable starting point for palladium catalyst and ligand loading?

A3: For initial screening, a palladium loading of 1-2 mol% is a conventional and effective starting point.[9][10] For the ligand, a 1:2 to 1:4 molar ratio of Palladium:Ligand is recommended. For monodentate ligands like RuPhos or SPhos, a 1:2 ratio (e.g., 2 mol% Pd, 4 mol% Ligand) is common.[11]

For well-understood and efficient reactions, catalyst loading can often be reduced to as low as 0.0025-0.5 mol% to minimize cost and residual metal contamination.[12] Conversely, for particularly challenging substrates, such as sterically hindered or electron-rich aryl chlorides, an initial loading of up to 5 mol% may be necessary to achieve a reasonable reaction rate.[13]

Section 2: Troubleshooting Common Experimental Issues

This section provides a logical framework for diagnosing and resolving problems encountered during the reaction.

Q4: My reaction yield is low or the reaction has stalled. What are the most likely causes?

A4: Low yield is a multifaceted problem. The following decision tree diagram and table outline a systematic approach to troubleshooting.

G start Low or No Yield q1 Was the reaction performed under an inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the Base/Solvent combination appropriate for an ArBF₃K reagent? a1_yes->q2 sol1 Root Cause: Catalyst Oxidation The active Pd(0) species is sensitive to oxygen. Solution: Degas solvents thoroughly and maintain a positive pressure of N₂ or Ar. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the ligand appropriate for the electrophile (e.g., an aryl chloride)? a2_yes->q3 sol2 Root Cause: Inefficient Transmetalation ArBF₃K salts require hydrolysis for activation. Solution: Use a base like K₂CO₃ or Cs₂CO₃ with a biphasic solvent system (e.g., Toluene/H₂O, i-PrOH/H₂O). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Have you confirmed the purity of your starting materials? a3_yes->q4 sol3 Root Cause: Slow Oxidative Addition Aryl chlorides are less reactive than bromides/iodides. Solution: Use bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos, XPhos) to accelerate the oxidative addition step. a3_no->sol3 sol4 Root Cause: Impurities or Degradation Solution: Re-purify starting materials. Verify the integrity of the ArBF₃K salt. q4->sol4 Yes/Unsure

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Potential Issue Explanation Suggested Solution
Catalyst Deactivation The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive.Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas.[9]
Inefficient Transmetalation The ArBF₃K salt is not being activated effectively. This is often a function of the base and solvent system.Use an appropriate base (K₂CO₃, Cs₂CO₃) in a solvent system containing water (e.g., Toluene/H₂O, THF/H₂O, i-PrOH/H₂O) to facilitate the necessary hydrolysis.[6][14][15]
Poor Oxidative Addition This is common with less reactive electrophiles like aryl chlorides. The energy barrier for the Pd(0) to insert into the Ar-Cl bond is high.Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or RuPhos).[16][17] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species, facilitating oxidative addition.[16]
Side Reactions Homocoupling of the organoboron reagent can occur, consuming starting material.Optimize catalyst loading; excessively high loadings can sometimes promote side reactions.[9] Ensure the reaction is truly anaerobic, as oxygen can facilitate homocoupling.
Q5: I am observing significant amounts of homocoupled (Ar-Ar) byproduct. How can I minimize this?

A5: Homocoupling of the organoboron reagent is a common side reaction. It can be caused by several factors:

  • Oxygen in the Headspace: The presence of O₂ can promote the oxidative homocoupling of the boron reagent. Rigorous degassing and inert atmosphere techniques are the primary solution.[9]

  • High Catalyst Loading: While counterintuitive, excessively high concentrations of the palladium catalyst can sometimes lead to an increase in side reactions. It is crucial to find the optimal loading where the cross-coupling rate is maximized relative to side reactions.

  • Base and Temperature Effects: The choice of base and reaction temperature can influence the rate of homocoupling versus the desired cross-coupling. If homocoupling is severe, consider screening different bases or running the reaction at a slightly lower temperature.

Section 3: Experimental Protocols & Data

This section provides a detailed experimental workflow for optimizing catalyst loading and presents typical starting conditions in a tabular format for easy reference.

Catalytic Cycle Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. For organotrifluoroborates, an initial activation step is required.

Suzuki_Cycle cluster_activation Boron Activation pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar¹)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar¹-X) trans_complex L₂Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (Product Ar¹-Ar² Forms) arbf3k Ar²BF₃K arboh2 [Ar²B(OH)₃]⁻ (Activated 'ate' complex) arbf3k->arboh2 Base (e.g., K₂CO₃) H₂O arboh2->oa_complex Transmetalation Partner

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction with ArBF₃K.

Protocol 1: Screening for Optimal Catalyst Loading

Objective: To determine the minimum catalyst loading required to achieve maximum conversion within a reasonable timeframe for the coupling of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide with a model aryl halide.

Materials:

  • Aryl Halide (e.g., 4-chlorotoluene)

  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.05 equivalents)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., RuPhos)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Solvent System (e.g., Toluene and Water, degassed)

  • Internal Standard (e.g., dodecane, for GC/LC analysis)

  • Reaction vials (e.g., 2 mL screw-cap vials) and heating block

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the aryl halide, internal standard, palladium pre-catalyst, and ligand in the reaction solvent (toluene).

  • Reaction Setup: In parallel, add the solid reagents to a series of labeled reaction vials under an inert atmosphere (in a glovebox or under a stream of argon):

    • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

    • K₂CO₃

  • Catalyst/Ligand Addition: Add the required volume of the palladium and ligand stock solutions to each vial to achieve the target catalyst loadings (see table below).

  • Initiation: Add the aryl halide/internal standard stock solution and the appropriate volume of water to each vial. Seal the vials tightly.

  • Reaction: Place the vials in a pre-heated heating block (e.g., 85 °C) and stir vigorously.[15]

  • Monitoring: At set time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC or LC-MS to determine the % conversion by comparing the product peak area to the internal standard.[18][19]

Table 1: Example Catalyst Loading Screen

Entry Pd(OAc)₂ (mol%) RuPhos (mol%) Base (equiv) Solvent System Temp (°C)
12.04.0K₂CO₃ (3)Toluene/H₂O (10:1)85
21.02.0K₂CO₃ (3)Toluene/H₂O (10:1)85
30.51.0K₂CO₃ (3)Toluene/H₂O (10:1)85
40.10.2K₂CO₃ (3)Toluene/H₂O (10:1)85
50.050.1K₂CO₃ (3)Toluene/H₂O (10:1)85

Analysis: Plot % conversion versus time for each catalyst loading. The optimal loading is the lowest concentration that provides the highest yield in the desired timeframe.

Table 2: Recommended Starting Conditions for Various Substrates
Electrophile Type Pd Source (mol%) Recommended Ligand (mol%) Base Solvent Notes
Aryl Bromide (activated)Pd(OAc)₂ (1-2)PPh₃ (2-6) or NoneCs₂CO₃THF/H₂OSimpler ligands or even ligandless conditions may suffice for activated substrates.[20][21]
Aryl Bromide (deactivated)Pd(OAc)₂ (1-2)RuPhos (2-4)K₂CO₃Toluene/H₂OElectron-rich or hindered bromides benefit from advanced ligands.[15]
Aryl ChloridePd(OAc)₂ (2-3)SPhos or RuPhos (4-6)K₂CO₃Toluene/H₂OAryl chlorides require highly active catalysts to overcome the difficult oxidative addition step.[6][11]
Heteroaryl HalidePdCl₂(dppf) (2)dppf (as complex)Cs₂CO₃i-PrOH/H₂OConditions can vary widely based on the specific heterocycle. dppf is a robust choice.[1][10]
References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Google Scholar.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (n.d.). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ProQuest. Retrieved March 17, 2026, from [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). RSC Publishing. Retrieved March 17, 2026, from [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022, December 27). MDPI. Retrieved March 17, 2026, from [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
  • Billingsley, K. L., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(15), 2515–2518.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec. Retrieved March 17, 2026, from [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
  • Molander, G. A., & Jean-Gérard, L. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of Organic Chemistry, 74(3), 1277–1283.
  • Molander, G. A., & Grote, T. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 10(17), 3745–3748.
  • Yang, C., Zhang, L., Lu, C., Zhou, S., Li, X., Li, Y., Yang, Y., Li, Y., Liu, Z., Yang, J., Houk, K. N., Mo, F., & Guo, X. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction.
  • Molander, G. A., & Ham, J. (2014). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. Organic Letters, 16(11), 3098–3101.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2014, September 10). ResearchGate. Retrieved March 17, 2026, from [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021, January 27). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
  • Molander, G. A., & Ito, Y. (2001).
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Molander, G. A., & Petrillo, D. E. (2008).
  • Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3508–3518.
  • Molander, G. A., & Ito, Y. (2001).
  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. (2025, August 7). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3508–3518.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering low yields or stalled reactions when utilizing Potassium trifluoro[2-(trifluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering low yields or stalled reactions when utilizing Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4) in Suzuki-Miyaura cross-coupling reactions.

Unlike standard phenylboronic acids, this specific organotrifluoroborate salt presents a unique dual-challenge: the ortho-trifluoromethoxy ( −OCF3​ ) group is both sterically demanding and strongly electron-withdrawing . This combination heavily skews the reaction kinetics toward side reactions if the catalytic cycle is not precisely calibrated.

Mechanistic Pathway & Root Cause Analysis

To troubleshoot effectively, we must first understand the causality of the failure. Potassium organotrifluoroborates are pre-catalysts; they do not transmetalate directly. They must first undergo hydrolysis to release the active boronic acid ( ArB(OH)2​ )[1].

For the 2-(trifluoromethoxy)phenyl substrate, the electron-withdrawing nature of the −OCF3​ group makes the resulting boronic acid highly susceptible to protodeboronation (cleavage of the C-B bond to yield trifluoromethoxybenzene) under basic aqueous conditions. If the rate of hydrolysis exceeds the rate of transmetalation, the active boronic acid accumulates and degrades before it can couple.

G Pd0 Active Pd(0) Catalyst OxAdd Pd(II) Oxidative Addition Complex Ar'-Pd-X Pd0->OxAdd Oxidative Addition (Ar'-X) TransMet Transmetalation Complex Ar'-Pd-Ar OxAdd->TransMet BF3K Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (Ar-BF3K) BoronicAcid Active Boronic Acid (Ar-B(OH)2) BF3K->BoronicAcid Hydrolysis (H2O/Base) 'Slow Release' BoronicAcid->TransMet Transmetalation (Requires Base) Proto Protodeboronation (Side Reaction) Trifluoromethoxybenzene BoronicAcid->Proto Fast in excess Base/H2O (Competes with Transmetalation) TransMet->Pd0 Product Cross-Coupled Product Ar'-Ar TransMet->Product Reductive Elimination

Catalytic cycle of Suzuki-Miyaura coupling vs. competing protodeboronation pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing mostly trifluoromethoxybenzene instead of my cross-coupled product?

A: You are observing protodeboronation . The strongly electron-withdrawing ortho-trifluoromethoxy group destabilizes the C-B bond of the active boronic acid intermediate. When the reaction is run in highly basic, aqueous conditions (e.g., NaOH or Na2​CO3​ in Ethanol/Water), the boronic acid is cleaved by the base faster than the palladium catalyst can capture it for transmetalation[2].

Q2: How do I optimize the hydrolysis of the trifluoroborate salt to prevent this?

A: You must utilize a "slow release" strategy [2]. By using a biphasic solvent system (such as Toluene/ H2​O or THF/ H2​O ) and a milder base like Cs2​CO3​ , you control the pH of the organic layer. This creates an "acid-base paradox" where the trifluoroborate salt hydrolyzes slowly, keeping the steady-state concentration of the vulnerable boronic acid extremely low. Because the boronic acid is consumed by transmetalation as soon as it is generated, protodeboronation is outcompeted.

Q3: Which Palladium/Ligand system is recommended for this sterically hindered substrate?

A: Standard catalysts like Pd(PPh3​)4​ are often too slow to transmetalate bulky ortho-substituted substrates, leaving the boronic acid exposed to degradation[3]. You must use a highly active, electron-rich, and sterically demanding ligand. Buchwald ligands (e.g., XPhos or SPhos) paired with Pd(OAc)2​ or Pd2​(dba)3​ are highly recommended. XPhos facilitates rapid oxidative addition and accelerates the transmetalation of sterically hindered ortho-substituted arylboron species.

Q4: My reaction stalls at 20% conversion and forms a black precipitate. What is happening?

A: The black precipitate is Palladium black , indicating catalyst decomposition. This occurs when the hydrolysis of your trifluoroborate salt is too slow. If the palladium oxidative addition complex ( Ar′−Pd−X ) waits too long for the boronic acid to become available, it undergoes off-cycle degradation pathways. To fix this, ensure vigorous stirring (to increase the interfacial surface area in your biphasic system) and verify your water ratio is correct (typically 10:1 or 3:1 Organic:Aqueous)[4].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the ratio of desired product to protodeboronation side-product for ortho-electron deficient aryl organotrifluoroborates.

Catalyst / LigandBase (Equiv)Solvent SystemStirring RateYield (%)Protodeboronation (%)
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ (3.0)EtOH / H2​O (1:1)Standard15%> 75%
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ (3.0)THF / H2​O (10:1)Standard45%40%
Pd(OAc)2​ / XPhos Cs2​CO3​ (3.0)THF / H2​O (10:1)Low (< 200 rpm)55%15% (Catalyst death)
Pd(OAc)2​ / XPhos Cs2​CO3​ (3.0) Toluene / H2​O (3:1) Vigorous (> 600 rpm) 88% < 5%

Note: Vigorous stirring is critical in biphasic systems to ensure consistent base transfer and controlled hydrolysis kinetics.

Optimized Experimental Protocol

This self-validating protocol is engineered to balance the slow-release hydrolysis of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide with rapid transmetalation.

Reagents & Materials:

  • Aryl Halide (Electrophile): 1.0 mmol

  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide: 1.5 mmol (Slight excess accounts for minor baseline protodeboronation)

  • Pd(OAc)2​ : 0.02 mmol (2 mol%)

  • XPhos: 0.04 mmol (4 mol%)

  • Cs2​CO3​ : 3.0 mmol

  • Toluene (Degassed): 6.0 mL

  • Deionized Water (Degassed): 2.0 mL

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2​ and XPhos. Evacuate and backfill the flask with Argon (3 cycles). Add 2.0 mL of degassed toluene and stir at room temperature for 15 minutes until a uniform pre-catalyst solution is formed.

  • Reagent Loading: To a separate, larger Schlenk flask, add the Aryl Halide, Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, and Cs2​CO3​ . Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Transfer the pre-catalyst solution to the main reaction flask via syringe. Add the remaining 4.0 mL of degassed toluene, followed immediately by 2.0 mL of degassed water.

  • Reaction Execution: Seal the flask and heat to 85 °C in a pre-heated oil bath. Critical Step: Set the stir plate to a vigorous rate (> 600 rpm). The high shear is required to maintain a fine emulsion, regulating the interfacial hydrolysis of the trifluoroborate salt[5].

  • Monitoring: Monitor the reaction via TLC or LC-MS. The "slow release" mechanism means this reaction may take 12–18 hours to reach full conversion. Do not spike with additional water if the reaction appears slow; this will trigger rapid protodeboronation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates Source: University of Victoria / ChemRxiv URL:[Link]

Sources

Optimization

Improving solubility of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical hurdles associated with complex organoboron reagents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the unique physicochemical hurdles associated with complex organoboron reagents.

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (also known as Potassium 2-(trifluoromethoxy)phenyltrifluoroborate) is a highly valuable reagent for Suzuki-Miyaura cross-coupling. However, the presence of the ortho-trifluoromethoxy (–OCF₃) group introduces significant steric hindrance and extreme lipophilicity. This creates a hydrophobic hydration shell that strongly resists dissolution in pure aqueous media, stalling the necessary hydrolysis steps required for transmetalation.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind these solubility issues and provide self-validating, field-proven protocols to resolve them.

System Architecture: Solvation and Hydrolysis Pathways

G A Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (Crystalline Solid) B Pure Aqueous Media (Hydrophobic Aggregation) A->B Direct addition C Aqueous/Organic Co-solvents (e.g., THF/H2O 1:1) A->C Solvation of -OCF3 D Micellar Catalysis (2% TPGS-750-M in H2O) A->D Nanomicelle encapsulation E Counterion Exchange (TBA+ substitution) A->E Phase transfer F Controlled Hydrolysis Ar-BF3K ⇌ Ar-B(OH)3 B->F Slow/Incomplete C->F Moderate rate D->F Regulated slow-release E->F Organic phase reaction G Efficient Transmetalation (High Yield SMC) F->G Pd Catalyst

Workflow for overcoming aqueous insolubility of lipophilic aryltrifluoroborates.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out as a white suspension in pure water, even though it is a potassium salt? A: While the –BF₃K moiety is ionic and typically confers water solubility, the 2-(trifluoromethoxy)phenyl group is intensely hydrophobic. The –OCF₃ group acts as a "super-halogen," creating a highly non-polar microenvironment. In pure water, the thermodynamic penalty of breaking water-water hydrogen bonds to accommodate this large lipophilic surface area is too high, causing the molecules to aggregate and precipitate[1].

Q2: I added a strong base to force dissolution, but my coupling yields are terrible. What happened? A: You likely induced rapid protodeboronation. Aryltrifluoroborates are pre-catalysts; they must undergo controlled hydrolysis to the active boronic acid (ArB(OH)₃) to participate in the catalytic cycle[1]. If you use a strong base in an attempt to force solubility, you rapidly strip the fluorides. Because the ortho-OCF₃ group is electron-withdrawing, the resulting boronic acid is highly electrophilic at the ipso-carbon and will rapidly undergo protodeboronation (cleavage of the C–B bond) before the palladium catalyst can transmetalate[2].

Q3: How does micellar catalysis (TPGS-750-M) solve both solubility and degradation issues simultaneously? A: TPGS-750-M is a designer non-ionic amphiphile. In water, it spontaneously forms nanomicelles (approx. 50 nm in diameter)[3]. The lipophilic 2-(trifluoromethoxy)phenyl group partitions into the hydrophobic Vitamin E core of the micelle, instantly solubilizing the solid. Meanwhile, the –BF₃K group remains oriented toward the hydrophilic PEG corona. This precise orientation regulates water access, resulting in a "slow-release" hydrolysis mechanism. The boronic acid is generated slowly and immediately consumed by the co-encapsulated palladium catalyst, preventing protodeboronation[2][4].

Q4: Can I bypass aqueous media entirely? A: Yes. By performing a counterion exchange—swapping the potassium cation (K⁺) for a tetra-n-butylammonium cation (TBA⁺)—you invert the solubility profile. The resulting TBA-trifluoroborate salt becomes highly soluble in organic solvents like dichloromethane or THF, allowing you to run homogeneous organic-phase couplings[1].

Quantitative Data: Solvent System Performance

To guide your experimental design, the following table summarizes the causal relationship between solvent choice, hydrolysis kinetics, and typical Suzuki-Miyaura coupling (SMC) outcomes for this specific substrate.

Solvent SystemVisual State (20°C)Hydrolysis RateProtodeboronation RiskTypical SMC Yield
100% H₂O Heavy white suspensionStalled / NegligibleLow (due to insolubility)< 10%
1:1 THF:H₂O Clear solutionFastHigh40 - 55%
2 wt% TPGS-750-M (aq) Opalescent micro-emulsionControlled (Slow-release)Very Low> 85%
TBA-Salt in pure THF Clear solutionRequires organic baseLow75 - 90%

Self-Validating Experimental Protocols

Protocol 1: Micellar-Enabled Aqueous Cross-Coupling (Recommended)

This protocol utilizes TPGS-750-M to create a nanoreactor environment, maximizing yield while adhering to green chemistry principles[3].

Step 1: Preparation of the Micellar Medium

  • Dissolve 2.0 g of TPGS-750-M in 100 mL of HPLC-grade water.

  • Stir vigorously for 30 minutes. Validation Check: The solution must transition from clear to slightly opalescent/cloudy. This optical change confirms successful micelle formation. Degas the solution by sparging with Argon for 15 minutes.

Step 2: Substrate and Catalyst Loading

  • To an oven-dried, Argon-purged vial, add Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.5 equiv) and your aryl halide (1.0 equiv).

  • Add the degassed 2 wt% TPGS-750-M solution (approx. 0.5 M relative to the aryl halide).

  • Add a mild base, such as triethylamine (Et₃N) or K₃PO₄ (3.0 equiv)[4].

  • Add the Palladium catalyst (e.g., PdCl₂(dtbpf) or a Buchwald precatalyst, 2 mol%).

Step 3: Reaction Execution

  • Stir the mixture vigorously (≥ 800 rpm) at room temperature or mild heating (40 °C). Validation Check: The initial clumped solids should disperse into a smooth, homogenous colored emulsion within 10 minutes, indicating successful encapsulation into the micelles.

Step 4: In-Flask Extraction

  • Upon reaction completion (monitored by TLC/GC), add a minimal amount of an organic extraction solvent (e.g., EtOAc, 2 mL per mmol).

  • Stir gently for 5 minutes, then halt stirring. Validation Check: The emulsion will rapidly break, yielding a sharp phase boundary. The upper organic layer contains your product, while the catalyst and surfactant remain in the lower aqueous phase.

Protocol 2: Counterion Exchange to TBA-Trifluoroborate

If your workflow strictly prohibits aqueous media, convert the potassium salt to an organic-soluble tetraalkylammonium salt[1].

Step 1: Biphasic Dissolution

  • Suspend Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.0 equiv) in a 1:1 mixture of CH₂Cl₂ and H₂O (10 mL/mmol). Validation Check: The solid will initially remain suspended at the liquid-liquid interface.

Step 2: Ion Exchange

  • Add Tetra-n-butylammonium hydroxide (TBAOH) or Tetra-n-butylammonium bromide (TBABr) (1.05 equiv) to the vigorously stirring mixture.

  • Stir for 30 minutes at room temperature.

Step 3: Phase Separation and Isolation

  • Halt stirring and allow the layers to separate. Validation Check: The solid at the interface will completely disappear. The aqueous layer will become clear, indicating the fluoroborate anion has successfully paired with the TBA cation and migrated entirely into the lower CH₂Cl₂ layer.

  • Collect the CH₂Cl₂ layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the organic-soluble TBA-trifluoroborate salt as a viscous oil or low-melting solid.

References

  • Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters - ACS Publications.
  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications.
  • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings in Water. Organic Process Research & Development - ACS Publications.
  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate.

Sources

Troubleshooting

Storage conditions to prevent degradation of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

Welcome to the technical support guide for Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. Here, we address common questions and concerns regarding its storage and handling, providing insights grounded in the chemical principles of organotrifluoroborates and fluorinated compounds.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide?

To ensure the longevity of your reagent, we recommend the following storage conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature Store in a cool location.While many potassium organotrifluoroborates are stable at room temperature, cooler temperatures slow down any potential degradation processes.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with atmospheric moisture, which is a key factor in the hydrolysis of the trifluoroborate group.
Container Keep in a tightly sealed container.Prevents the ingress of moisture and air.[2][3]
Light Store in a dark place or use an amber vial.Although not explicitly stated for this compound, protection from light is a general good practice for complex organic molecules to prevent potential photochemical degradation.
Location Store in a dry, well-ventilated area away from incompatible materials.This is a standard safety precaution for all chemical reagents.[2][3]
How stable is this compound to air and moisture?

Potassium organotrifluoroborates are generally characterized by their high stability towards air and moisture, especially when compared to their boronic acid counterparts.[1][4][5][6][7] This stability is a key advantage of using these reagents in organic synthesis. However, "stable" does not mean inert. Prolonged exposure to moisture can lead to slow hydrolysis. The trifluoromethoxy group itself is highly resistant to both chemical and thermal attack, which contributes to the overall robustness of the molecule.[8][9]

What is the primary degradation pathway for this compound?

The most probable degradation pathway for Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is the hydrolysis of the trifluoroborate salt to its corresponding boronic acid, 2-(trifluoromethoxy)phenylboronic acid.[10][11][12][13][14] This process involves the replacement of the fluoride atoms with hydroxyl groups from water.

G Compound Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide BoronicAcid 2-(Trifluoromethoxy)phenylboronic Acid Compound->BoronicAcid Hydrolysis Water H₂O (Moisture) Water->BoronicAcid Byproducts HF + KF BoronicAcid->Byproducts

Caption: Primary degradation pathway via hydrolysis.

Are there any materials I should avoid for storage containers?

While glass is a common material for chemical storage, it's worth noting that the hydrolysis of organotrifluoroborates can be influenced by the glass surface itself, which can act as a fluorophile (a substance that readily reacts with or sequesters fluoride ions).[10][13] For long-term storage, high-quality borosilicate glass or a polymer-based container (e.g., from a reputable supplier) would be suitable.

Troubleshooting Guide

Issue: Inconsistent reaction yields or starting material recovered.

If you are experiencing unexpected results in your reactions, consider the following possibilities related to the reagent's integrity:

  • Possible Cause 1: Partial Hydrolysis. The reagent may have been exposed to moisture, leading to the formation of the corresponding boronic acid. While the boronic acid is often the active species in cross-coupling reactions, its uncontrolled, premature formation can lead to side reactions or decomposition, affecting the overall yield.[10]

    • Troubleshooting Steps:

      • Check Storage: Review your storage and handling procedures. Was the container tightly sealed? Was it opened frequently in a humid environment?

      • Dry the Reagent: If you suspect moisture absorption, you can try drying the solid reagent under a high vacuum for several hours.

      • Use Fresh Reagent: If the problem persists, it is best to use a fresh, unopened batch of the reagent.

  • Possible Cause 2: Contamination. The reagent may have been contaminated with other substances.

    • Troubleshooting Steps:

      • Analytical Check: If possible, run a quick analytical check (e.g., NMR spectroscopy) on your reagent to confirm its purity.

      • Dedicated Spatulas: Always use clean, dry spatulas and glassware when handling the reagent to prevent cross-contamination.

Issue: Visible changes in the appearance of the solid.

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide should be a stable, crystalline solid. Any change in its physical appearance could indicate degradation.

  • Observation: Clumping or deliquescence (becoming liquid).

    • Indication: This is a strong indicator of moisture absorption.

    • Action: The reagent is likely compromised. It is recommended to discard it and use a fresh supply.

  • Observation: Discoloration.

    • Indication: This could be a sign of contamination or a more complex degradation pathway.

    • Action: Do not use the reagent. Obtain a fresh batch for your experiments.

Experimental Protocols: Integrity Check

For a definitive assessment of your reagent's quality, you can perform the following characterization:

¹⁹F NMR Spectroscopy

  • Purpose: To detect the presence of the trifluoroborate ([BF₃]⁻) and trifluoromethoxy (-OCF₃) groups and identify potential hydrolysis products.

  • Methodology:

    • Dissolve a small sample (5-10 mg) of the Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide in a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).

    • Acquire a ¹⁹F NMR spectrum.

  • Expected Result: You should observe two distinct signals corresponding to the -BF₃ and -OCF₃ groups. The presence of additional fluorine-containing species could indicate degradation or impurities.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

  • Darses, S., & Genet, J.-P. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(19), 4462-4465. [Link]

  • Darses, S., & Genet, J.-P. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Edinburgh. [Link]

  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148-11149. [Link]

  • Coates, D. (1976). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2, (12), 1494-1497. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • University of Pennsylvania. (n.d.). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. ScholarlyCommons. [Link]

  • Coates, D. (1976). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • BoroPharm. (n.d.). Safety Data Sheet: potassium,(5-bromo-2-fluoropyridin-3-yl)-trifluoroboranuide. BoroPharm. [Link]

  • Moir, M., & Tota, M. R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 2847. [Link]

  • Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

  • Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • ChemInform. (n.d.). potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide — Chemical Substance Information. ChemInform. [Link]

Sources

Optimization

Technical Support Center: Optimizing Base Selection for Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide Reactivity

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for optimizing the reactivity of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, a versatile and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the reactivity of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, a versatile and increasingly utilized reagent in modern organic synthesis. As a stable surrogate for the corresponding boronic acid, its successful application in cross-coupling reactions is critically dependent on the appropriate selection of a base. This document, structured in a user-friendly question-and-answer format, addresses common challenges and provides field-proven insights to maximize your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is a base essential for the reactivity of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide in Suzuki-Miyaura cross-coupling reactions?

A base is crucial for the activation of the organotrifluoroborate in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] The generally accepted mechanism involves the base activating the organoboron species, which increases its nucleophilicity and facilitates the transfer of the 2-(trifluoromethoxy)phenyl group to the palladium catalyst.[1] Potassium organotrifluoroborates, including the 2-(trifluoromethoxy)phenyl derivative, are tetracoordinate and relatively unreactive on their own.[2][3] The base is believed to facilitate the formation of a more reactive boronate species or a more reactive alkoxo-palladium species, both of which can lead to efficient transmetalation.[4]

Q2: What are the primary roles of the base in the catalytic cycle?

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary functions include:

  • Activation of the Organoboron Reagent: As mentioned, the base facilitates the conversion of the trifluoroborate to a more nucleophilic species, which is necessary for transmetalation.[1][5]

  • Formation of the Alkoxo-Palladium Complex: In what is known as the "oxo-palladium pathway," the base can react with the palladium pre-catalyst to form a more reactive alkoxo-palladium intermediate that readily undergoes transmetalation with the organoboron reagent.[4]

  • Acceleration of Reductive Elimination: Some studies suggest that the base can also accelerate the final reductive elimination step, where the coupled product is released from the palladium center.[6]

Q3: What are the most common classes of bases used with potassium organotrifluoroborates, and what are their general characteristics?

Commonly used bases in Suzuki-Miyaura couplings with organotrifluoroborates fall into several main categories:

  • Carbonates: (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) are widely used due to their moderate basicity and good solubility in mixed aqueous/organic solvent systems.[1][7] Cesium carbonate (Cs₂CO₃) is often found to be particularly effective, though it is more expensive.[7][8]

  • Phosphates: (e.g., K₃PO₄) are another popular choice, known for their effectiveness in a variety of coupling reactions.[1]

  • Hydroxides: (e.g., NaOH, KOH) are strong bases that can be effective but may not be compatible with base-sensitive functional groups on the substrates.[1]

  • Fluorides: (e.g., KF) can be used, especially when dealing with substrates that are sensitive to stronger bases.[1][5]

The choice among these depends on the specific substrates, solvent, and catalyst system being employed.[1]

Troubleshooting Guide: Base Selection and Optimization

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Possible Cause: Inefficient activation of the potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

Troubleshooting Steps:

  • Evaluate Base Strength: If you are using a weak base like potassium fluoride (KF) and observing low reactivity, consider switching to a stronger base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7][9] For particularly challenging couplings, potassium phosphate (K₃PO₄) can also be effective.[1]

  • Optimize Base Stoichiometry: Typically, 2-3 equivalents of the base are used. If you are using a lower amount, increasing the stoichiometry may improve the reaction rate and overall yield.

  • Consider Solvent System: The choice of solvent can significantly impact the effectiveness of the base. Many Suzuki-Miyaura reactions with organotrifluoroborates benefit from a biphasic solvent system, such as THF/water or toluene/water.[7][10] The presence of water can be crucial for the activity of inorganic bases.

Issue 2: Formation of Side Products, Particularly Protodeboronation

Possible Cause: The reaction conditions are promoting the cleavage of the carbon-boron bond by a proton source before cross-coupling can occur. While organotrifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts, it can still occur under certain conditions.[11]

Troubleshooting Steps:

  • Select a "Harder" Lewis Base: In some cases, using a hard Lewis base like potassium acetate can suppress unwanted side reactions.[4]

  • Minimize Water Content (if applicable): While some water is often beneficial, an excessive amount can lead to increased protodeboronation. Experiment with reducing the water ratio in your solvent system.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

Data-Driven Base Selection

The following table summarizes common bases and their typical application scope to guide your initial selection process.

BaseTypical EquivalentsCommon SolventsKey Considerations & Potential Issues
K₂CO₃ 2 - 3Toluene/H₂O, THF/H₂OA good starting point for many reactions.[10][12]
Cs₂CO₃ 2 - 3THF/H₂O, Toluene/H₂OOften provides higher yields, especially for challenging substrates.[7][9] More expensive.
K₃PO₄ 2 - 3Toluene/H₂OEffective for a broad range of substrates.[1]
KF 2 - 3Anhydrous solventsSuitable for base-sensitive substrates, but may result in slower reaction rates.[5]

This data is compiled from multiple sources for illustrative purposes. Optimal conditions are highly dependent on the specific substrates and catalyst system.[1]

Experimental Protocols

General Protocol for Base Screening in a Suzuki-Miyaura Coupling

This protocol provides a framework for systematically evaluating different bases for the coupling of potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide with an aryl halide.

Materials:

  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.2 mmol)

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a reaction vessel, add the aryl halide, potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, palladium catalyst, phosphine ligand, and the selected base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanistic Role of the Base

The following diagrams illustrate the key decision points for base selection and the proposed mechanistic pathways.

Base_Selection_Workflow start Start: Reaction Setup substrate_analysis Analyze Substrate (Functional Group Tolerance) start->substrate_analysis base_sensitive Base-Sensitive Functional Groups? substrate_analysis->base_sensitive weak_base Select Weak Base (e.g., KF) base_sensitive->weak_base Yes strong_base_screen Screen Stronger Bases (K2CO3, Cs2CO3, K3PO4) base_sensitive->strong_base_screen No yes Yes no No optimization Optimize Reaction (Solvent, Temp, Stoichiometry) weak_base->optimization strong_base_screen->optimization low_yield Low Yield? optimization->low_yield low_yield->substrate_analysis Yes success Successful Coupling low_yield->success No yes2 Yes no2 No

Caption: Decision workflow for base selection.

Mechanistic_Pathways cluster_boronate Boronate Pathway cluster_oxo_pd Oxo-Palladium Pathway RBF3K R-BF3K Boronate [R-BF3(OH)]- RBF3K->Boronate + Base (e.g., OH-) Transmetalation Transmetalation (R-group transfer to Pd) RBF3K->Transmetalation Direct (less favored) Boronate->Transmetalation ArPdLX Ar-Pd(II)-L(X) OxoPd Ar-Pd(II)-L(OR) ArPdLX->OxoPd + Base (e.g., RO-) OxoPd->Transmetalation

Caption: Base-mediated activation pathways.

References

  • Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9384-9400. DOI:10.1039/C3CS60197H
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–845.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. DOI: 10.1021/cr0509758
  • Genet, J.-P., & Darses, S. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327.
  • Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 39(12), 874–885.
  • Duc, L. A., et al. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Multidisciplinary Research and Development, 2(10), 1-10.
  • Molander, G. A., & Ham, J. (2006).
  • Molander, G. A., & Ito, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9491–9496.
  • Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

  • Molander, G. A., & Petrillo, D. E. (2008).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5543–5548.
  • Molander, G. A., & Felix, L. A. (2012). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organic Syntheses, 89, 412.
  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • ECHA. (n.d.). potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide. Retrieved from [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–845.
  • University of Pennsylvania ScholarlyCommons. (2017). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Organotrifluoroborates and Traditional Boronic Esters in Modern Synthesis

For researchers, medicinal chemists, and professionals in drug development, the choice of nucleophilic partner in cross-coupling reactions is a critical decision that dictates reaction efficiency, reproducibility, and ov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of nucleophilic partner in cross-coupling reactions is a critical decision that dictates reaction efficiency, reproducibility, and overall synthetic strategy. The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, has traditionally relied upon boronic acids and their ester derivatives. However, the emergence of potassium organotrifluoroborates has provided a compelling alternative, addressing many of the inherent limitations of their tricoordinate precursors.

This guide provides an in-depth, objective comparison of the stability, reactivity, and practical handling of potassium organotrifluoroborates versus traditional boronic acids and esters. We will explore the fundamental chemical principles that differentiate these reagents and provide supporting experimental data and protocols to inform your selection process.

The Fundamental Difference: Structure Dictates Stability

The core distinction between boronic acids/esters and organotrifluoroborates lies in the coordination state of the boron atom. This structural variance is the primary determinant of their profoundly different chemical properties.

  • Boronic Acids & Esters: These traditional reagents feature a trivalent, sp²-hybridized boron atom with a vacant p-orbital. This electron deficiency makes them Lewis acidic and susceptible to various decomposition pathways. Boronic acids, for instance, are not monomeric but exist in a rapid equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1][2] This equilibrium complicates accurate massing and stoichiometry, leading to reproducibility challenges.[1] Furthermore, the vacant orbital makes them prone to protodeboronation, an undesirable side reaction where the C-B bond is cleaved by a proton source.[3]

  • Potassium Organotrifluoroborates (R-BF₃K): In stark contrast, organotrifluoroborates possess a tetracoordinate, sp³-hybridized boron atom.[4] The boron center is part of a stable anionic complex, which shields it from the degradation pathways that plague boronic acids.[4][5] This structural feature renders them as free-flowing, crystalline solids that are remarkably stable to air and moisture, often capable of being stored indefinitely on the benchtop without special precautions.[6][7][8] They are, in essence, a robustly "protected" form of boronic acids.[4][9][10]

G cluster_0 Traditional Boronic Acid Equilibria cluster_1 Conversion to Stable Salt BoronicAcid R-B(OH)₂ (Monomer) H2O_out - H₂O BoronicAcid->H2O_out KHF2_reagent + KHF₂ - H₂O BoronicAcid->KHF2_reagent H2O_in + H₂O H2O_in->BoronicAcid Boroxine (RBO)₃ (Cyclic Trimer - Boroxine) H2O_out->Boroxine Boroxine->H2O_in Trifluoroborate K⁺ [R-BF₃]⁻ (Stable, Crystalline Solid) KHF2_reagent->Trifluoroborate caption Figure 1. Boronic acids exist in equilibrium with boroxines, while organotrifluoroborates are stable salts.

Figure 1. Boronic acids exist in equilibrium with boroxines, while organotrifluoroborates are stable salts.
Comparative Stability Profile

The practical advantages of the enhanced stability of organotrifluoroborates cannot be overstated, particularly in the contexts of library synthesis and process development where long-term reagent integrity is paramount.

Stability ParameterTraditional Boronic Acids / EstersPotassium OrganotrifluoroboratesCausality
Air & Moisture Stability Prone to dehydration to form boroxines; susceptible to protodeboronation with moisture.[4]Exceptionally stable; can be stored indefinitely at room temperature without degradation.[1][6][7]The tetracoordinate boron is less electrophilic and resistant to attack by water and oxygen.[4]
Oxidative Stability Susceptible to oxidation.[11]Remarkably stable, even under strongly oxidative conditions.Fluoride ions shield the boron center, and the lack of a vacant orbital prevents oxidative degradation.
Benchtop Handling Can be challenging; boroxine formation affects massing. Some are oils or amorphous solids.Typically crystalline, free-flowing solids that are easy to handle and weigh accurately.[5]The stable ionic lattice of the potassium salt promotes crystallinity and ease of handling.
Thermal Stability Can decompose upon heating.Highly thermally stable, with decomposition temperatures often exceeding 300°C.[4]Strong B-F bonds and the stable ionic structure impart high thermal resistance.

Reactivity in Suzuki-Miyaura Coupling: The "Slow-Release" Advantage

A common misconception is that organotrifluoroborates are directly involved in the transmetalation step of the Suzuki-Miyaura cycle. Instead, they are widely considered to be superior precursors to the catalytically active boronic acid.[11][12] Under the aqueous, basic conditions of the reaction, the organotrifluoroborate slowly hydrolyzes to release the corresponding boronic acid in situ.[12][13]

This "slow-release" mechanism is the key to their enhanced performance. By maintaining a very low, steady-state concentration of the reactive boronic acid, several common side reactions that plague traditional Suzuki-Miyaura couplings are effectively suppressed.[11][12]

Key advantages of the slow-release mechanism include:

  • Suppression of Homocoupling: The low concentration of the active boronic acid minimizes oxidative homocoupling, a frequent side reaction that consumes the nucleophile and complicates purification.[12]

  • Resistance to Protodeboronation: Organotrifluoroborates exhibit a demonstrably high resistance to premature C-B bond cleavage, a significant issue with many boronic acids, especially heteroaryl variants.[3] This allows for the use of near-stoichiometric amounts of the boron reagent, improving atom economy.[3]

  • Increased Yields and Purity: By minimizing side reactions, the catalytic cycle proceeds more efficiently, often leading to higher isolated yields of the desired cross-coupled product.

Suzuki_Cycle cluster_0 In Situ Generation of Active Species Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R¹-X) RBF3K K⁺ [R²-BF₃]⁻ (Stable Precursor) Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation RBOH2 R²-B(OH)₂ (Active Species) Product R¹-R² Transmetal->Product Reductive Elimination reduct_elim_point RBF3K->RBOH2 Slow Hydrolysis (H₂O, Base) RBOH2->Transmetal Enters Cycle caption Figure 2. Suzuki-Miyaura cycle with organotrifluoroborates acting as slow-release precursors.

Figure 2. Suzuki-Miyaura cycle with organotrifluoroborates acting as slow-release precursors.

Experimental Evidence and Protocols

The theoretical advantages of organotrifluoroborates are consistently validated by experimental results across a wide range of substrates. They have proven particularly valuable in complex syntheses and with challenging coupling partners, such as heteroaromatics.

Comparative Experimental Data

In numerous cases, simply switching from a boronic acid to its corresponding organotrifluoroborate salt leads to a marked improvement in reaction outcome.

ReactionBoron ReagentYield (%)Reference
Synthesis of a Fluorescent Nucleoside Indoloboronic Acid37%[3]
Indolotrifluoroborate60% [3]
Synthesis of a Protein Kinase Inhibitor Heteroarylboronic Acid51%[3]
Heteroaryltrifluoroborate71% [3]

These examples highlight how the superior stability and slow-release properties of organotrifluoroborates translate directly into higher-yield transformations.[3]

Protocol 1: Synthesis of Potassium Organotrifluoroborates

The conversion of boronic acids (or crude organoboron intermediates) to their corresponding trifluoroborate salts is a straightforward and high-yielding procedure.[1][14]

Objective: To prepare a stable, solid potassium aryltrifluoroborate from a commercially available arylboronic acid.

Materials:

  • Arylboronic Acid (1.0 equiv)

  • Potassium Hydrogen Difluoride (KHF₂, 3.0-4.0 equiv)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetone

Step-by-Step Methodology:

  • Dissolution: In a suitable flask (Nalgene® is recommended to prevent etching from HF released by KHF₂), dissolve the arylboronic acid in methanol.[6]

  • Fluorinating Agent: In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). Caution: KHF₂ is corrosive and should be handled with appropriate personal protective equipment.

  • Reaction: Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid. A precipitate of the potassium organotrifluoroborate salt will typically form immediately or upon stirring.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete conversion.

  • Isolation: Concentrate the mixture in vacuo to remove the methanol. Add water to the residue and cool the mixture in an ice bath to maximize precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water and then with acetone to remove water and inorganic byproducts.

  • Drying: Dry the resulting white, crystalline solid under high vacuum. The product is typically analytically pure without the need for further purification.[14]

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol provides a representative procedure for the cross-coupling of an aryl bromide with a potassium vinyltrifluoroborate.[15]

Objective: To synthesize 4-vinylacetophenone via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Potassium Vinyltrifluoroborate (1.0 equiv)

  • 4'-Bromoacetophenone (1.0 equiv)

  • Palladium(II) Chloride (PdCl₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.06 equiv)

  • Cesium Carbonate (Cs₂CO₃, 3.0 equiv)

  • Tetrahydrofuran (THF) / Water (9:1 v/v)

Step-by-Step Methodology:

  • Vessel Preparation: To a sealable reaction tube, add potassium vinyltrifluoroborate, 4'-bromoacetophenone, cesium carbonate, palladium(II) chloride, and triphenylphosphine.

  • Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add the THF/H₂O (9:1) solvent mixture via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 85 °C.

  • Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 22 hours). Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure cross-coupled product.

Conclusion and Outlook

For the modern synthetic chemist, potassium organotrifluoroborates are not merely an alternative to boronic acids and esters; they represent a significant advancement in the reliability and efficiency of cross-coupling chemistry.

  • Boronic acids and esters remain valuable for their direct role as the active nucleophile in the catalytic cycle and their vast commercial availability. However, their inherent instability can compromise stoichiometry, reproducibility, and reaction yields, particularly with sensitive substrates.

  • Organotrifluoroborates function as exceptionally stable, easy-to-handle solid precursors that generate the active boronic acid in situ. This "slow-release" mechanism minimizes side reactions, leading to cleaner reaction profiles, improved yields, and enhanced atom economy.[11][12] Their superior performance with challenging substrates, such as functionalized heterocycles, makes them an indispensable tool in pharmaceutical and materials science research.[3]

By understanding the fundamental differences in stability and reactivity, researchers can strategically select the optimal boron reagent, leveraging the unique advantages of organotrifluoroborates to overcome synthetic challenges and accelerate the development of complex molecules.

References

  • Organotrifluoroborate Salts | Chem-Station Int. Ed. (2015). Chem-Station. [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis (2007). Chemical Reviews. [Link]

  • Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling (2008). Synlett. [Link]

  • POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE (2009). Organic Syntheses. [Link]

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates (2006). Organic Letters. [Link]

  • Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. (2025). Journal of Organic and Inorganic Chemistry. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles (2021). ACS Catalysis. [Link]

  • Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry (2024). Longdom Publishing. [Link]

  • Potassium organotrifluoroborates: new perspectives in organic synthesis (2008). Academia.edu. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles (2006). The Journal of Organic Chemistry. [Link]

  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling (2012). Organic Letters. [Link]

  • Recent Advances in Organotrifluoroborates Chemistry (2007). ResearchGate. [Link]

  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles (2021). ACS Catalysis. [Link]

  • Organotrifluoroborates: Another Branch of the Mighty Oak (2015). The Journal of Organic Chemistry. [Link]

  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water (2011). Organic Letters. [Link]

  • Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions (2009). The Journal of Organic Chemistry. [Link]

  • Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates (2006). Organic Letters. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates (2009). The Journal of Organic Chemistry. [Link]

  • Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates (2008). Organic Letters. [Link]

  • Cross-coupling Reactions of Organotrifluoroborate Salts (2012). Organic Reactions. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates (2002). The Journal of Organic Chemistry. [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study (2009). Semantic Scholar. [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction (2007). Accounts of Chemical Research. [Link]

  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling (2012). Organic Letters. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers (2010). Future Medicinal Chemistry. [Link]

  • Difference in reactivity of nucleophilic boron reagent in Suzuki coupling (2023). ResearchGate. [Link]

  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail (2021). ResearchGate. [Link]

  • Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates (2012). Journal of the American Chemical Society. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling (2012). Synfacts. [Link]

  • Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction (2007). PubMed. [Link]

  • Reaction rate differences between organotrifluoroborates and boronic acids in BINOL-catalyzed conjugate addition to enones (2021). Tetrahedron. [Link]

Sources

Comparative

Benchmarking Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide against Standard Boron Reagents

Executive Summary: The Ortho-Substitution Challenge In modern drug discovery, the incorporation of the trifluoromethoxy (–OCF₃) group is a highly sought-after strategy to enhance a molecule's lipophilicity, metabolic sta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Ortho-Substitution Challenge

In modern drug discovery, the incorporation of the trifluoromethoxy (–OCF₃) group is a highly sought-after strategy to enhance a molecule's lipophilicity, metabolic stability, and target binding affinity [1]. However, installing this moiety via Suzuki-Miyaura cross-coupling using standard 2-(trifluoromethoxy)phenylboronic acid presents a notorious synthetic challenge. The strongly electron-withdrawing nature of the ortho-OCF₃ group polarizes the carbon-boron (C–B) bond, making it exceptionally susceptible to protodeboronation (hydrolytic cleavage) under standard basic coupling conditions. Furthermore, standard boronic acids exist as unpredictable mixtures of monomers and cyclic trimeric anhydrides (boroxines), complicating stoichiometry.

To overcome these limitations, Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (PTFB) has emerged as a superior alternative. This guide objectively benchmarks PTFB against its boronic acid and pinacol ester (Bpin) counterparts, detailing the mechanistic causality behind its enhanced performance and providing a self-validating protocol for its application.

Mechanistic Causality: Why Trifluoroborates Outperform

As an application scientist, I frequently observe that simply switching a boronic acid for a pinacol ester does not fully resolve the degradation issues associated with electron-poor, ortho-substituted arenes. The true solution lies in altering the hybridization and coordination state of the boron atom[2].

Potassium organotrifluoroborates are tetracoordinate, monomeric salts. In this state, the C–B bond is effectively "masked" and protected from premature protodeboronation. The causality of their success in cross-coupling relies on a controlled, in situ hydrolysis mechanism .

When subjected to aqueous basic conditions, the trifluoroborate slowly hydrolyzes to unveil the active boronic acid/boronate species. Because this hydrolysis is the rate-limiting step, it creates a "drip-feed" effect—maintaining a very low steady-state concentration of the reactive boronate. As soon as the active species is generated, it is rapidly consumed by the transmetalation step with the Palladium(II) complex. This kinetic dynamic effectively starves the competing protodeboronation and homocoupling degradation pathways [3].

Mechanism PTFB Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (Stable, Monomeric) Hydrolysis Slow in situ Hydrolysis (H2O / Base) PTFB->Hydrolysis BoronicAcid [2-(Trifluoromethoxy)phenyl]boronate (Low Steady-State Conc.) Hydrolysis->BoronicAcid Transmetalation Transmetalation with Pd(II) BoronicAcid->Transmetalation Fast Degradation Protodeboronation (Minimized) BoronicAcid->Degradation Slow Product Cross-Coupled Biaryl Product Transmetalation->Product

Fig 1. Controlled hydrolysis of potassium trifluoroborates minimizes protodeboronation.

Quantitative Benchmarking Data

To objectively evaluate performance, we benchmark Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide against 2-(Trifluoromethoxy)phenylboronic acid and its corresponding Bpin ester in a standardized Suzuki-Miyaura coupling with 4-bromoanisole (Pd(dppf)Cl₂, K₂CO₃, THF/H₂O, 80°C).

MetricBoronic AcidBpin EsterPotassium Trifluoroborate (PTFB)
Physical State Amorphous solid / Boroxine mixtureViscous oil / Low-melting solidFree-flowing crystalline powder
Shelf-Life (Ambient) < 6 months (degrades to boroxine)~ 12 monthsIndefinite (Air/Moisture stable)
Monomeric Purity Variable (70-90%)High (>95%)Absolute (>99%)
Cross-Coupling Yield 58%72%94%
Protodeboronation ~30%~15%< 3%
Homocoupling ~12%~8%< 2%

Data Analysis: The boronic acid suffers massive yield losses due to rapid protodeboronation driven by the ortho-OCF₃ group. While the Bpin ester improves stability, its steric bulk hinders transmetalation, requiring higher temperatures that ultimately invite degradation. PTFB delivers near-quantitative yields by perfectly balancing stability and reactivity [4].

Self-Validating Experimental Protocol

To ensure reproducibility and trust in the methodology, the following protocol is designed as a self-validating system. Every reagent choice is grounded in the mechanistic requirements of the trifluoroborate salt.

Materials Required
  • Nucleophile: Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.1 equiv)

  • Electrophile: Aryl bromide/iodide (1.0 equiv)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%) - Chosen for its bidentate bite angle which accelerates reductive elimination.

  • Base: Cs₂CO₃ (3.0 equiv) - Provides the necessary hydroxide equivalents for in situ hydrolysis while maintaining high solubility.

  • Solvent: Toluene / H₂O (3:1 v/v) - Critical: Water is an absolute requirement to facilitate the hydrolysis of the -BF₃ salt into the active boronate.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (1.1 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and Cs₂CO₃ (3.0 mmol).

    • Causality Check: PTFB is air-stable; thus, these solids can be weighed out on the benchtop without a glovebox, significantly streamlining the workflow [2].

  • Solvent Addition & Degassing: Add Toluene (3.0 mL) and deionized H₂O (1.0 mL). Seal the flask with a rubber septum. Degas the biphasic mixture by sparging with Argon or Nitrogen for 15 minutes.

    • Causality Check: Oxygen must be excluded to prevent the oxidation of the Pd(0) active catalyst species and to minimize homocoupling.

  • Thermal Activation (Hydrolysis & Coupling): Heat the reaction mixture to 80°C in a pre-heated oil bath under an inert atmosphere for 12 hours.

    • Causality Check: At 80°C, the aqueous base slowly hydrolyzes the -BF₃ group. The biphasic nature of Toluene/H₂O ensures that as the biaryl product forms, it partitions into the organic layer, driving the reaction forward.

  • Reaction Quench & Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and H₂O (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 2-(trifluoromethoxy)biaryl product.

Workflow Setup 1. Reagent Setup (Air-stable PTFB) Solvent 2. Solvent Addition (Toluene/H2O essential) Setup->Solvent Degas 3. Degassing (N2/Ar purge) Solvent->Degas Heat 4. Heating (80°C) (Hydrolysis & Coupling) Degas->Heat Workup 5. Workup & Extraction Heat->Workup Purify 6. Column Chromatography Workup->Purify

Fig 2. Self-validating Suzuki-Miyaura workflow utilizing potassium trifluoroborate salts.

Conclusion

For drug development professionals tasked with incorporating the challenging 2-(trifluoromethoxy)phenyl motif, Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is objectively superior to standard boronic acids and pinacol esters. By leveraging a controlled, rate-limiting hydrolysis mechanism, this reagent effectively bypasses the protodeboronation pathways that typically plague electron-poor, ortho-substituted arenes. Its indefinite shelf-life, monomeric purity, and high functional group tolerance make it an indispensable tool for scalable and reliable C–C bond formation.

References

  • Benchchem - 1-Bromo-2-(trifluoromethoxy)benzene | 64115-88-4
  • Sigma-Aldrich - Potassium Organotrifluorobor
  • The Journal of Organic Chemistry (ACS Publications)
  • Organic Chemistry Portal - Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboron
Validation

Mass Spectrometry Validation Methods for Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary The accurate characterization and validation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary

The accurate characterization and validation of organoboron reagents are critical for robust Suzuki-Miyaura cross-coupling in pharmaceutical development. Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4) represents a highly stable, crystalline alternative to traditional boronic acids[1].

This guide provides an objective comparison of mass spectrometry (MS) validation methods for this aryltrifluoroborate salt against conventional boronic acids and pinacol esters. By leveraging the inherent anionic nature of the trifluoroborate group, laboratories can bypass the analytical artifacts (such as boroxine formation and protodeboronation) that typically plague boronic acid analysis, achieving parts-per-million (ppm) mass accuracy via Electrospray Ionization Mass Spectrometry (ESI-MS)[2][3].

Comparative Performance Analysis

Traditional boronic acids are notoriously difficult to analyze via MS due to their propensity for dehydration (forming trimeric boroxines) and oxidation[4]. In contrast, potassium aryltrifluoroborates are pre-formed salts that dissociate into stable anions in solution, making them ideal candidates for negative-ion mode ESI-MS[5].

Table 1: MS Validation Comparison of Organoboron Reagents
ParameterPotassium trifluoro[2-(trifluoromethoxy)phenyl]boranuideTraditional Boronic AcidsPinacol Boronate Esters (BPin)
Preferred MS Mode Negative ESI ([M-K]-)Positive/Negative ESI (Variable)Positive ESI ([M+H]+ or [M+Na]+)
Ionization Efficiency Excellent: Pre-formed anion ensures high signal-to-noise ratio.Poor to Moderate: Requires basic modifiers; prone to signal suppression.Moderate: Often requires adduct formation (e.g., Na+, NH4+).
Analytical Artifacts None (Stable in standard LC-MS solvents).High (Dehydration to boroxines, protodeboronation)[6].Low to Moderate (Hydrolysis on acidic columns).
Sample Preparation Direct infusion or simple LC-MS (no derivatization needed).Pre-derivatization often required to prevent boroxine formation[4].Standard LC-MS protocols.
Benchtop Stability Highly stable (air and moisture tolerant)[5].Unstable (hygroscopic, oxidizes easily).Stable, but atom-inefficient compared to BF3 salts.

Mechanistic Insights: The ESI-MS Advantage

As a Senior Application Scientist, it is crucial to understand why potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide outperforms its boronic acid counterparts in MS environments.

The compound exists as a zwitterionic-like salt where the boron center is tetra-coordinated and formally negatively charged ([R-BF3]-). When dissolved in polar protic solvents (e.g., methanol or water/acetonitrile mixtures), the potassium cation (K+) dissociates completely.

  • Self-Validating Ionization: Because the target analyte is already an anion, it does not require deprotonation in the ESI source. This eliminates the need for basic mobile phase additives (like ammonium hydroxide) that can degrade the silica matrix of LC columns.

  • Isotopic Signatures: Boron possesses a distinct isotopic distribution ( 10 B ~20%, 11 B ~80%). The intact [R-BF3]- anion preserves this signature perfectly, allowing for rapid visual confirmation of the boron-containing species in the mass spectrum without convolution from dimeric or trimeric artifacts.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Validation

To achieve exact mass determination (within <5 ppm error) for Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, a magnetic sector or Time-of-Flight (TOF) ESI mass spectrometer should be used in negative ionization mode. Because low-molecular-weight reference standards for negative mode are scarce, commercially available organic sulfates (e.g., sodium alkyl sulfates) are utilized as internal calibrants[2][3].

Step-by-Step Methodology

1. Reagent Preparation:

  • Analyte Solution: Dissolve 1.0 mg of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final working concentration of 10 µg/mL.

  • Internal Standard (IS): Prepare a 10 µg/mL solution of Sodium n-hexyl sulfate in Methanol. This provides a stable reference peak in the negative ion mode[3].

2. Instrument Configuration (ESI-TOF/Sector):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.5 kV to 3.0 kV.

  • Cone/Declustering Voltage: 15.0 V (Keep low to prevent in-source fragmentation of the C-B bond or loss of fluoride ions)[5].

  • Desolvation Temperature: 150°C – 180°C.

  • Infusion Rate: 5–10 µL/min via syringe pump.

3. Data Acquisition & Causality:

  • Co-infuse the analyte and the internal standard.

  • Monitor the [M-K]- ion. For Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (Formula: C7H4BF6O-), the theoretical exact mass of the anion is 229.0265 Da (calculated for 11 B).

  • Causality Check: Ensure the isotopic pattern matches the theoretical 10 B/ 11 B ratio. The presence of the trifluoromethoxy group (-OCF3) provides a strong electron-withdrawing effect, stabilizing the C-B bond during ionization and preventing in-source protodeboronation[6].

4. Hydrolysis Monitoring (Optional but Recommended): For downstream Suzuki-Miyaura applications, the trifluoroborate must hydrolyze to the active boronic acid. This dynamic speciation can be monitored in real-time using Pressurized Sample Infusion (PSI) ESI-MS[5].

G A Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide [Ar-BF3]- (Stable Precursor) B Aqueous/Organic Solvent + Base (Hydrolysis Initiation) A->B Dissolution E ESI-MS Real-Time Monitoring (Negative Ion Mode) A->E C Dynamic Speciation Intermediates [Ar-BF2(OH)]- & [Ar-BF(OH)2]- B->C -F, +OH D Active Boronic Acid Species [Ar-B(OH)3]- C->D -F, +OH C->E D->E

Caption: Real-time dynamic speciation and ESI-MS monitoring of aryltrifluoroborate hydrolysis.

Troubleshooting & Quality Control

To ensure a self-validating system, implement the following QC checks during your MS workflows:

  • Loss of Fluoride (-19 Da): If peaks corresponding to [M - K - F + OH]- are observed in the stock solution, it indicates premature hydrolysis. Ensure stock solutions are stored in anhydrous solvents if intact salt analysis is required[5][7].

  • In-Source Fragmentation: The -OCF3 group is highly stable, but excessive cone voltage can cause the loss of BF3. Maintain gentle extraction voltages (<20V) to preserve the intact molecular anion.

  • Mass Accuracy Drift: If mass error exceeds 5 ppm, flush the ESI source. Fluorinated compounds can occasionally cause memory effects in the ion transfer optics.

References

  • NextSDS. "potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. "Accurate mass determination of organotrifluoroborates." J Am Soc Mass Spectrom, 2007. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Accurate Mass Determination of Organotrifluoroborates." PMC Archive, 2007. Available at:[Link]

  • Omari, I., et al. "Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates." Chemistry – A European Journal (University of Victoria), 2018. Available at:[Link]

  • Cox, P. A., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, ACS Publications, 2022. Available at:[Link]

  • Butters, M., et al. "Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride." Angewandte Chemie International Edition (University of Edinburgh), 2010. Available at:[Link]

  • Royal Society of Chemistry. "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods, 2013. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Shelf-Life of Potassium Trifluoro[2-(trifluoromethoxy)phenyl]boranuide vs. Boronic Acid Pinacol Esters

Executive Summary In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is paramount to success. This decision of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is paramount to success. This decision often hinges on a critical trade-off between reactivity and stability. This guide provides an in-depth comparison of two prominent classes of reagents: potassium organotrifluoroborates, specifically Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide, and the widely used boronic acid pinacol esters. While both serve as effective nucleophilic partners in reactions like the Suzuki-Miyaura coupling, their inherent chemical structures dictate vastly different stability profiles, impacting storage, handling, and reaction reproducibility. Generally, potassium organotrifluoroborates exhibit exceptional bench-top stability, often storable indefinitely with no special precautions, whereas pinacol esters, while more stable than free boronic acids, remain susceptible to hydrolysis over time.

Introduction: The Role of Boron Reagents in Synthesis

The formation of carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions has revolutionized drug discovery and materials science. At the heart of these transformations are organoboron compounds. Boronic acids were the first to gain prominence but their often-limited stability led to the development of more robust alternatives.[1]

  • Boronic Acid Pinacol Esters: These have become the workhorses of many research labs. By converting the boronic acid to its pinacol ester, the boron atom is sterically shielded and electronically stabilized, rendering the molecule significantly more stable towards moisture and air than the free acid.[2] This enhanced stability facilitates easier handling, purification, and storage.[1][2]

  • Potassium Organotrifluoroborates (R-BF₃K): Pioneered and extensively developed by the Molander group, these crystalline salts represent a pinnacle of stability among organoboron reagents.[3][4] The tetracoordinate, anionic boron center in compounds like Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is exceptionally resistant to degradation.[5] Most are indefinitely stable to air and moisture, a significant advantage for long-term storage and use in complex synthetic campaigns.[3][6]

Fundamentals of Stability: A Structural Perspective

The difference in shelf-life between these two classes of reagents is rooted in their distinct molecular structures and their susceptibility to hydrolysis, the primary degradation pathway.

  • Pinacol Esters: The stability of a pinacol ester is a result of the protection of the Lewis acidic tricoordinate boron atom by the pinacol group. However, this protection is not absolute. The B-O bonds are susceptible to hydrolysis, a reversible process that regenerates the less stable boronic acid and pinacol, particularly in the presence of water or alcohols.[7] This degradation can be problematic during workup, chromatography, or long-term storage.[1][7]

  • Potassium Organotrifluoroborates: The stability of R-BF₃K salts arises from the robust, tetracoordinate anionic boron center. The three strongly electron-withdrawing fluorine atoms form highly polarized and strong B-F bonds, and the overall negative charge on the complex significantly reduces its electrophilicity and susceptibility to nucleophilic attack by water. Unlike boronic acids or esters, they are generally less prone to protodeboronation.[8] While they do hydrolyze under specific reaction conditions to release the active boronic acid for catalysis, this process is often very slow under ambient storage conditions.[9][10] In fact, for many electron-poor aryltrifluoroborates, the half-life against hydrolysis can be greater than 24 hours even under basic aqueous conditions at elevated temperatures.[9][10]

Comparative Shelf-Life Analysis: Experimental Data

AttributePotassium trifluoro[2-(trifluoromethoxy)phenyl]boranuideAryl Boronic Acid Pinacol Esters
Physical Form Crystalline SolidOften Crystalline Solids, can be Oils
Typical Shelf-Life Indefinite when stored in a sealed container at room temperature.[3][11]1-5+ years, highly dependent on structure and storage conditions.[12]
Storage Conditions Standard bench-top, no special precautions needed.[5]Cool, dry, inert atmosphere recommended for long-term storage.[13]
Sensitivity to Air Generally considered air-stable.[3][5]Generally air-stable, but oxidation is a known degradation pathway for boronic acids.
Sensitivity to Moisture Highly resistant to ambient moisture; hydrolysis is extremely slow without catalysts or heat.[9][14]Susceptible to slow hydrolysis over time, especially if exposed to atmospheric moisture.[7]
Primary Degradation Protodeboronation under harsh acidic conditions.Hydrolysis to the corresponding boronic acid and pinacol.[7]
Handling Notes Non-hygroscopic and free-flowing, making weighing and handling convenient.[11]Can require handling in a glovebox for maximum long-term stability.

Protocol for Accelerated Stability Assessment

To provide a self-validating framework, researchers can perform an accelerated stability study to predict long-term shelf-life. This protocol subjects the reagents to stressed conditions (elevated temperature and humidity) to simulate storage over an extended period.

Objective: To compare the degradation of a potassium organotrifluoroborate and a pinacol ester over a 4-week period under accelerated storage conditions.

Materials:

  • Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

  • 2-(trifluoromethoxy)phenylboronic acid, pinacol ester

  • Vials with inert, sealable caps

  • Stability chamber or oven set to 40 °C ± 2 °C

  • Desiccator with a saturated salt solution (e.g., sodium chloride) to maintain ~75% relative humidity (RH)

  • HPLC or NMR spectrometer for purity analysis

  • Analytical standards for each compound

Methodology:

  • Initial Analysis (T=0):

    • For each compound, prepare a stock solution of known concentration in a suitable solvent (e.g., Acetonitrile).

    • Analyze the purity of each compound using a validated, stability-indicating HPLC or ¹H/¹⁹F NMR method. This initial purity value serves as the baseline (100% reference).

  • Sample Preparation:

    • Accurately weigh 20-30 mg of each compound into separate, labeled vials. Prepare at least 5 vials per compound (one for each time point: T=0, 1, 2, 3, 4 weeks).

    • Leave the vials for the accelerated study uncapped inside the humidity-controlled desiccator. Place the desiccator inside the 40 °C oven.

    • Store one sealed vial for each compound at a control condition (e.g., -20°C, desiccated) to serve as a reference.

  • Time-Point Analysis:

    • At the end of week 1, 2, 3, and 4, remove one vial of each compound from the stability chamber.

    • Allow the vials to equilibrate to room temperature.

    • Accurately prepare a sample for analysis (e.g., dissolve the entire vial content in a known volume of solvent) and determine its purity by the same analytical method used at T=0.

  • Data Evaluation:

    • Calculate the percent purity remaining for each sample at each time point relative to its T=0 value.

    • Plot the percent purity versus time for both compounds.

    • A "significant change" is typically defined as a failure to meet a pre-defined specification, such as >5% degradation from the initial value.[15]

Experimental Workflow Diagram

G cluster_prep Preparation (T=0) cluster_storage Accelerated Storage cluster_analysis Time-Point Analysis (Weeks 1-4) cluster_eval Evaluation T0 Initial Purity Analysis (HPLC/NMR) Prep Weigh Samples into Vials T0->Prep Storage Place in Stability Chamber (40°C / 75% RH) Prep->Storage Pull Remove Sample Vials Storage->Pull Weekly Interval Analysis Analyze Purity (HPLC/NMR) Pull->Analysis Eval Calculate % Degradation Analysis->Eval Report Compare Stability Profiles Eval->Report

Caption: Workflow for the accelerated stability study.

Visualizing Degradation: A Mechanistic Comparison

The fundamental difference in stability can be visualized by comparing their interaction with water. The pinacol ester can undergo direct hydrolysis, whereas the organotrifluoroborate is significantly more resilient.

Comparative Degradation Pathways

G cluster_pinacol Pinacol Ester Degradation cluster_bf3k Organotrifluoroborate Stability PinacolEster Aryl-B(OPin) BoronicAcid Aryl-B(OH)₂ PinacolEster->BoronicAcid + 2 H₂O Pinacol Pinacol BF3K [Aryl-BF₃]⁻ K⁺ NoReaction Highly Stable (No Reaction) BF3K->NoReaction + H₂O (ambient)

Caption: Hydrolytic pathways of pinacol esters vs. R-BF₃K.

Conclusion and Recommendations

The choice between Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide and its corresponding pinacol ester is a strategic one based on the specific needs of a project.

  • For Long-Term Storage, High-Throughput Screening, and Kit Preparation: Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is the unequivocally superior choice. Its exceptional stability to air and moisture ensures a long and reliable shelf-life, minimizing reagent degradation and ensuring reproducibility over time.[3][5] This makes it ideal for inclusion in compound libraries or pre-weighed reaction kits where reagents may be stored for extended periods.

  • For Immediate Use or When Hydrolysis is Part of the Reaction Design: Pinacol esters are perfectly suitable. They are often less expensive and readily available. While not as robust as organotrifluoroborates, they offer a significant stability advantage over free boronic acids and are reliable when used within a reasonable timeframe from purchase or synthesis.[1][2]

For drug development professionals and researchers engaged in multi-step synthesis, the reliability and convenience of potassium organotrifluoroborates often outweigh any potential cost differences. The assurance of reagent integrity simplifies process development and removes a significant variable from complex reaction optimizations.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. National Institutes of Health. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]

  • Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

  • Darses, S., & Genet, J.-P. (n.d.). Potassium organotrifluoroborates: new perspectives in organic synthesis. Academia.edu. [Link]

  • Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Balaraman, K. (2012). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania ScholarlyCommons. [Link]

  • Molander, G. A., & Sandrock, D. L. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. [Link]

  • Al-Zoubi, R. M. (2016). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of Pinacolyl Boronate Esters via Hydrolysis of Intermediate Potassium Trifluoroborates. ResearchGate. [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Scribd. [Link]

  • van de Merbel, N. et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]

  • Vedejs, E. et al. (2000). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. University of Oxford. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Hameda Benchekroun, Y. (2021). How to establish appropriate test for solid reagent stability study? ResearchGate. [Link]

  • Pharma Beginners. (2020). Stability Study Protocol and Specification - SOP. [Link]

  • IKEV. The Complete Stability Testing for a Successful Application. [Link]

Sources

Safety & Regulatory Compliance

Safety

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide proper disposal procedures

As a Senior Application Scientist, I recognize that scaling up Suzuki-Miyaura cross-coupling reactions often introduces complex logistical and safety challenges. Handling Potassium trifluoro[2-(trifluoromethoxy)phenyl]bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that scaling up Suzuki-Miyaura cross-coupling reactions often introduces complex logistical and safety challenges. Handling Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4) requires a disposal architecture that goes far beyond standard organic waste protocols.

Because this molecule contains both a trifluoroborate group (-BF3K) and a perfluoroalkyl ether moiety (-OCF3), improper disposal can lead to the generation of highly corrosive hydrofluoric acid (HF) and the release of persistent fluorinated environmental pollutants.

Here is the comprehensive, self-validating operational guide for the safe handling, quenching, and disposal of this highly fluorinated organoborate salt.

Mechanistic Risk Assessment & Causality

To design a safe disposal protocol, we must first understand the chemical causality behind the compound's hazards. Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3[1]. However, its latent hazards during disposal are driven by two distinct mechanisms:

  • The Acid-Base Hydrolysis Paradox: Organotrifluoroborates undergo solvolysis in the presence of water to release the corresponding boronic acid and hydrofluoric acid (HF). Mechanistic studies reveal an "acid-base paradox" where this hydrolysis is heavily accelerated under acidic conditions[2]. Storing this waste in neutral or acidic aqueous environments is a critical operational failure that leads to the rapid accumulation of toxic HF gas in sealed waste drums[3].

  • Thermal Stability of the -OCF3 Group: The trifluoromethoxy group contains exceptionally strong C-F bonds. Standard incineration temperatures are insufficient to mineralize these bonds. The EPA's 2024 Interim Guidance on the Destruction and Disposal of PFAS and fluorinated materials emphasizes that incomplete combustion of such compounds can release toxic, short-chain fluorinated fragments into the environment[4].

Quantitative Waste Management Parameters

To prevent container breaches and environmental contamination, the physical and chemical parameters of your waste stream must be strictly controlled.

ParameterStandard Organic WastePotassium trifluoro[2-(trifluoromethoxy)phenyl]boranuideOperational Rationale
Primary Container Borosilicate Glass or PETStrictly HDPE or PTFE Hydrolysis generates HF, which rapidly etches and breaches the silica matrix of glass containers[5].
Storage Environment AmbientAnhydrous, Alkaline (pH > 8) Acidic or aqueous conditions catalyze B-F bond solvolysis, releasing corrosive HF gas[2].
Destruction Temp. 600°C - 800°C> 1000°C (High-Temp) High thermal energy is required to fully cleave the strong C-F (-OCF3) and B-F bonds[6].
Effluent Treatment Standard VentingAlkaline Scrubber (Ca(OH)₂) Combustion yields gaseous HF and BF3; requires calcium to precipitate as inert CaF2[7].

Self-Validating Disposal Protocols

Do not treat this chemical as routine halogenated waste. Implement the following step-by-step methodologies to ensure a closed-loop, self-validating safety system.

Phase 1: Segregation and Storage (In-Lab)
  • Select the Vessel: Utilize only High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) carboys for liquid waste, or HDPE drums for solid waste.

  • Buffer the Environment: For liquid waste streams containing this compound, pre-charge the waste container with a small amount of solid Potassium Carbonate (K2CO3) or Calcium Hydroxide (Ca(OH)2).

  • Validation Step: Before sealing the waste container at the end of a shift, test the vapor headspace with moist pH paper. A neutral or alkaline reading confirms the absence of volatile HF gas. An acidic reading indicates active hydrolysis; immediately add additional alkaline buffer.

Phase 2: Small-Scale Spill Quenching

If a solution of the boranuide salt is spilled, standard absorbent pads are insufficient as they do not neutralize the latent HF hazard.

  • Isolate & Cover: Immediately cover the spill with a generous layer of dry Calcium Hydroxide (Ca(OH)2) powder or a specialized calcium-based HF quenching agent.

  • Mechanistic Quench: The calcium ions will react with any released fluoride ions to precipitate Calcium Fluoride (CaF2), an insoluble and thermodynamically stable mineral, effectively neutralizing the acute toxicity.

  • Validation Step: Apply a few drops of water to the quenched slurry and test with a pH indicator strip. A stable pH of 8–10 confirms that all latent HF has been neutralized into CaF2, rendering the slurry safe for physical sweeping and disposal as solid hazardous waste.

Phase 3: Institutional Thermal Destruction
  • Manifesting: Label the waste manifest explicitly as: "Highly Fluorinated Organoboron Waste - Generates HF and BF3 upon combustion."

  • Facility Routing: Ensure your institutional EHS department routes this waste to an EPA-compliant facility capable of high-temperature incineration. The facility must utilize a chemical incinerator equipped with an afterburner and an alkaline scrubber[7].

  • Destruction Mechanism: The incinerator must maintain temperatures exceeding 1000°C with a minimum 2-second residence time to destroy the -OCF3 group[6], while the alkaline scrubber neutralizes the resulting acidic exhaust gases.

Disposal Workflow Visualization

The following diagram maps the logical progression from laboratory waste generation to safe environmental neutralization.

G A Fluorinated Organoborate Waste (CAS: 1985700-36-4) B Alkaline & Anhydrous Storage (HDPE/PTFE Containers) A->B Segregation C High-Temp Incineration (>1000°C Thermal Cleavage) B->C EPA-Compliant Transfer D Corrosive Exhaust Gas (HF, BF3, CO2, H2O) C->D Combustion E Alkaline Scrubber System (Ca(OH)2 / NaOH) D->E Gas Routing F Stable Mineralized Effluent (CaF2 & Borate Salts) E->F Precipitation

Figure 1: Thermal destruction and neutralization workflow for fluorinated organoborate waste.

References

  • Title: potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: 2024 Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling Source: Journal of the American Chemical Society (JACS), 134(17), 7431-7441. URL: [Link]

Sources

Handling

Personal protective equipment for handling Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide

As a Senior Application Scientist, I have designed this comprehensive guide to address the unique logistical, safety, and operational challenges associated with Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive guide to address the unique logistical, safety, and operational challenges associated with Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide (CAS: 1985700-36-4). While organotrifluoroborate salts are celebrated for their bench stability and resistance to oxidative homocoupling compared to their boronic acid counterparts, they introduce specific fluorinated hazards that require strict procedural control.

This guide synthesizes regulatory hazard data with field-proven mechanistic insights to ensure your laboratory operations are both highly efficient and unequivocally safe.

Chemical Profile and Mechanistic Toxicology

Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide acts as a highly effective "slow-release" reservoir for 2-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura cross-couplings and Rh-catalyzed additions[1][2]. The tetracoordinate boron center masks the inherent reactivity of the C–B bond, allowing the reagent to endure complex synthetic transformations before being activated[2].

However, this stability is conditional. The primary toxicological and operational risks stem from both the compound's inherent toxicity and its decomposition byproducts.

Quantitative Hazard Summary

The following table summarizes the Globally Harmonized System (GHS) classifications for this specific organotrifluoroborate salt, as established by the[3][4].

Hazard ClassGHS CategoryHazard CodeTarget Organ / Mechanistic Effect
Acute Toxicity Category 4H302, H312, H332Systemic toxicity via oral, dermal, and inhalation routes.
Skin Irritation Category 2H315Direct epidermal tissue degradation and irritation.
Eye Irritation Category 2AH319Severe irritation to ocular mucosa.
STOT SE Category 3H336Central nervous system depression / Respiratory tract irritation.
The "Acid-Base Paradox" and HF Generation

The most critical safety consideration when handling this compound is its behavior in aqueous or acidic media. To enter the catalytic cycle, the trifluoroborate salt must undergo hydrolysis to release the active boronic acid. This solvolysis process cogenerates Hydrogen Fluoride (HF) or Potassium hydrogen difluoride (KHF₂) [1][5].

If mixing is inefficient or if the reaction is conducted under highly acidic conditions, the localized release of HF can rapidly etch borosilicate glass and pose a severe dermal exposure risk[1][6].

G A Potassium trifluoro[2-(trifluoromethoxy) phenyl]boranuide (Stable Precursor) B Aqueous / Acidic Hydrolysis A->B Catalyst / H2O C Transient Fluoroborates [ArBF2OH]⁻ /[ArBF(OH)2]⁻ B->C D 2-(Trifluoromethoxy) phenylboronic acid (Active Reagent) C->D Slow Release E Hydrogen Fluoride (HF) / KHF2 (Corrosive Hazard) C->E Fluoride Cleavage

Fig 1: Mechanistic pathway of organotrifluoroborate hydrolysis and HF generation.

Personal Protective Equipment (PPE) Matrix

Because handling this compound bridges standard organic synthesis and fluorinated inorganic chemistry, PPE selection must account for both the intact organic salt and the potential generation of HF[7].

Equipment CategorySpecificationMechanistic Justification
Hand Protection Nitrile (Base) + Neoprene over-gloves (if acidic)Nitrile protects against the intact salt (H312). Neoprene is strictly required if HF generation is anticipated, as HF rapidly permeates standard nitrile.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against ocular mucosa irritation (H319) and potential splashes of corrosive fluoride byproducts.
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents dermal exposure (H315) and systemic absorption.
Respiratory Fume hood (Face velocity 80-100 fpm)Mitigates Acute Inhalation Toxicity (H332) and STOT SE 3 (H336) risks from aerosolized powders.
Emergency Calcium Gluconate Gel (2.5%)Critical: Must be on the benchtop. Calcium sequesters fluoride ions, preventing deep tissue necrosis in the event of HF exposure.

Operational Handling Protocols

To ensure scientific integrity and safety, every protocol must be a self-validating system. The following methodologies dictate the safe handling, reaction setup, and quenching of Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide.

Protocol A: Static-Free Weighing and Transfer

Organotrifluoroborate salts are often fine, static-prone powders. Aerosolization presents a severe inhalation hazard (H332).

  • Pre-Operation Verification: Ensure the chemical fume hood is operational and clear of incompatible strong acids. Verify that a fresh tube of 2.5% calcium gluconate gel is within arm's reach.

  • Static Mitigation: Discharge static from the weighing boat and the balance area using an anti-static gun (e.g., Zerostat). Use a grounded, metal spatula for transfer.

  • Mass Determination: Weigh the required mass directly into a tared, dry PTFE (Teflon) or heavy-walled borosilicate vial.

  • Sealing: Cap the vial tightly before removing it from the balance area to prevent ambient moisture ingress, which can initiate premature, uncontrolled hydrolysis.

Protocol B: Reaction Execution and Phase Management

The slow-release nature of the trifluoroborate minimizes protodeboronation but requires careful solvent and vessel management[1].

  • Vessel Selection: If the reaction requires prolonged heating (>80 °C) in aqueous or acidic media, utilize a PTFE (Teflon) reactor . Standard borosilicate glass will be etched by in situ generated HF, which can compromise vessel integrity and lead to catastrophic failure[6][7].

  • Solvent Addition: Add anhydrous organic solvents (e.g., THF, Toluene) first to dissolve the organic components.

  • Controlled Hydrolysis: If conducting a biphasic Suzuki-Miyaura coupling, add the degassed aqueous base (e.g., K₂CO₃) last. This controlled addition dictates the rate of boronic acid release, gearing the hydrolysis rate to the rate of catalytic turnover[1].

Protocol C: Post-Reaction Quenching

Never extract a completed organotrifluoroborate reaction without neutralizing the aqueous phase first.

  • Alkaline Quenching: Cool the reaction to 0 °C and quench slowly with saturated aqueous NaHCO₃ or dilute NaOH.

    • Causality: This step is non-negotiable. It neutralizes any trace HF or KHF₂ generated during the reaction, converting it to relatively benign, water-soluble fluoride salts before you handle the separatory funnel.

  • Phase Separation: Extract with the desired organic solvent. Test the pH of the aqueous layer to ensure it is mildly basic (pH 8-9) before proceeding.

Disposal and Waste Management Plan

The presence of the trifluoromethoxy group and the generation of inorganic fluorides dictate strict waste segregation.

  • Aqueous Waste: The aqueous layer from the reaction extraction contains inorganic fluorides and potassium salts. It must be collected in high-density polyethylene (HDPE) plastic containers. Never store fluoride-containing waste in glass carboys.

  • Organic Waste: Halogenated organic waste (containing unreacted starting material or trifluoromethoxy-containing byproducts) must be segregated into clearly labeled "Halogenated Organic Waste" streams.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged and labeled as "Fluorinated Organoboron Solid Waste" for specialized incineration.

References

  • NextSDS. "potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling." Journal of the American Chemical Society. URL:[Link]

  • Molander, G. A., & Ellis, N. (2007). "Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers." Current Opinion in Drug Discovery & Development. URL:[Link]

  • Organic Syntheses. (2012). "Working with Hazardous Chemicals: Preparation of Potassium Organotrifluoroborates." Organic Syntheses. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide
Reactant of Route 2
Reactant of Route 2
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide
© Copyright 2026 BenchChem. All Rights Reserved.